Menaquinone 6

Catalog No.
S628440
CAS No.
84-81-1
M.F
C41H56O2
M. Wt
580.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menaquinone 6

CAS Number

84-81-1

Product Name

Menaquinone 6

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione

Molecular Formula

C41H56O2

Molecular Weight

580.9 g/mol

InChI

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+

InChI Key

PFRQBZFETXBLTP-RCIYGOBDSA-N

SMILES

Array

Synonyms

(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione; Farnoquinone; MK6; Vitamin K2; Vitamin K2(30); Vitamin MK6;

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

The exact mass of the compound Menaquinone 6 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin K [PR0203]. However, this does not mean our product can be used or applied in the same or a similar way.

menaquinone-6 structure 2-methyl-3-farnesyl-farnesyl-1,4-naphthoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Validation

The systematic name for Menaquinone-6 is 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methyl-1,4-dihydronaphthalene-1,4-dione [1].

The table below summarizes its core chemical properties:

Property Description
Common Name Menaquinone-6 (MK-6) [1]
CAS Number 84-81-1 [1]
Molecular Formula C₄₁H₅₆O₂ [1] [2]
Exact Molecular Weight 580.428031036 g/mol [1]
Average Molecular Weight 580.8821 g/mol [1] [2]
IUPAC Name 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methyl-1,4-dihydronaphthalene-1,4-dione [1]
Synonym 2-Methyl-3-difarnesyl-1,4-naphthoquinone [2]

All menaquinones share a 2-methyl-1,4-naphthoquinone ring structure and differ in the length of the isoprenoid side chain attached at the 3-position [3]. For MK-6, this side chain consists of six isoprene units, giving a total of 30 carbon atoms in the side chain [4]. The notation "difarnesyl" indicates that the side chain can be seen as two farnesyl units (each with three isoprene units) joined together [2].

Biosynthesis Pathway in Bacteria

Menaquinone-6 is not synthesized by humans but is produced by specific bacteria for their electron transport chains, particularly under anaerobic conditions [5] [4]. Its biosynthesis follows a conserved pathway originating from chorismate.

mk6_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase) SHCHC SHCHC SEPHCHC->SHCHC MenH (SEPHCHC lyase) OSB OSB SHCHC->OSB MenC (OSB synthase) OSB_CoA OSB_CoA OSB->OSB_CoA MenE (OSB-CoA synthetase) DHNA DHNA OSB_CoA->DHNA MenB (DHNA synthase) DemethylMK6 DemethylMK6 DHNA->DemethylMK6 MenA (Prenyltransferase & Decarboxylation) Menaquinone6 Menaquinone6 DemethylMK6->Menaquinone6 MenG (C-methyltransferase)

MK-6 biosynthesis from chorismate. The final step differentiates menaquinone from demethylmenaquinone [5] [4].

Key features of this pathway include:

  • Nucleus Origin: The naphthoquinone ring is built from chorismate (derived from the shikimate pathway) and α-ketoglutarate [5].
  • Key Intermediate: 1,4-dihydroxy-2-naphthoate (DHNA) is a pivotal naphthalenic intermediate before prenylation [5].
  • Chain-Length Determination: The MenA enzyme (polyprenyl diphosphate synthase) specifically condenses six isopentenyl diphosphate (IPP) units with dimethylallyl diphosphate (DMAPP) to create the C30 hexaprenyl side chain, which is then attached to DHNA [4].
  • Alternative Pathways: Some bacteria (e.g., Helicobacter pylori, Streptomyces) use a non-canonical "futalosine pathway" for menaquinone biosynthesis [4] [6].

Bacterial Occurrence of MK-6

MK-6 is not the most common menaquinone but serves as the dominant quinone in several bacterial species [4]. The table below lists identified producers:

Bacterial Species / Group Role of MK-6
Micrococcus luteus (certain subgroups) Dominant or sole quinone [4]
Desulfovibrio spp. (e.g., D. gigas, D. vulgaris) Main quinone in these sulfate-reducing bacteria [4]
Staphylococcus spp. (e.g., S. lentus, S. sciuri) Component of the electron transport chain [4]
Capnocytophaga spp. (e.g., C. gingivalis) Component of the electron transport chain [4]
Uncharacterized Flavobacterium sp. Dominant quinone [4]

Experimental Analysis Methodologies

While the search results do not provide step-by-step protocols for MK-6 analysis, they indicate standard methodologies based on context.

  • Extraction and Purification: Menaquinones are typically extracted from bacterial cells using organic solvents due to their lipophilic nature, such as mixtures of hexane, butanol, or acetone [3] [5].
  • Separation and Identification:
    • Chromatography: Techniques like thin-layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (HPLC) are used to separate different menaquinones based on their side-chain lengths [5].
    • Spectroscopy: The purified compounds can be identified using UV-Vis spectroscopy (characteristic absorption of the naphthoquinone ring) and mass spectrometry (MS) for precise molecular weight and structural confirmation [5].
  • Fermentation Production: MK-7 is produced industrially using Bacillus subtilis in solid-state or liquid-state fermentation [3]. Research shows yield can be increased using nanoparticle-treated bacterial strains or enzyme-pre-treated substrates [3].

References

Two Primary Biosynthetic Pathways for Menaquinone

Author: Smolecule Technical Support Team. Date: February 2026

Bacteria synthesize the menaquinone (MK) nucleus through one of two main pathways. The following table summarizes their key characteristics.

Feature o-Succinylbenzoate (OSB) Pathway Futalosine Pathway
Prevalence Canonical, widely distributed (e.g., E. coli, B. subtilis) [1] [2] Alternative, found in specific genera (e.g., Streptomyces, Helicobacter, Campylobacter) [3] [2]
Initial Precursor Chorismate (from the shikimate pathway) [1] Chorismate (from the shikimate pathway) [2]
Key Early Intermediate Isochorismate [1] Futalosine [2]
Primary Research Context Model organisms, metabolic engineering for MK production [1] [4] [5] Potential drug target against specific pathogens [6] [3]

The o-Succinylbenzoate (OSB) Pathway is the most extensively studied route. The diagram below outlines its key enzymatic steps from central metabolism precursors to the MK-6 structure.

Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid) SHCHC SHCHC SEPHCHC->SHCHC MenH (SHCHC synthase) OSB OSB SHCHC->OSB MenC (OSB synthase) DHNA\n(1,4-dihydroxy-2-naphthoate) DHNA (1,4-dihydroxy-2-naphthoate) OSB->DHNA\n(1,4-dihydroxy-2-naphthoate) MenB/E (DHNA synthase) DHNA DHNA MK-n (e.g., MK-6) MK-n (e.g., MK-6) Shikimate Shikimate Shikimate->Chorismate Shikimate Pathway Demethylmenaquinone-n Demethylmenaquinone-n DHNA\n(1,4-dihydroxy-2-naphthoate)->Demethylmenaquinone-n MenA (Prenyltransferase & decarboxylation) Demethylmenaquinone-n->MK-n (e.g., MK-6) MenG (C-methyltransferase)

Overview of the OSB pathway for menaquinone biosynthesis.

Key Experimental Protocols for Pathway Study

To experimentally investigate the MK biosynthesis pathway, researchers employ a combination of biochemical, genetic, and analytical methods.

Genetic and Molecular Analysis
  • Mutant Isolation and Analysis: A classical method involves generating and studying mutant strains (e.g., of E. coli) blocked in specific steps of the MK pathway. These mutants accumulate intermediates, allowing for their identification. For instance, menB mutants accumulate o-succinylbenzoate (OSB), and menA mutants accumulate 1,4-dihydroxy-2-naphthoate (DHNA) [1]. The accumulated intermediates can be extracted from the culture medium and identified using chromatographic methods.
  • Gene Knockdown and Dynamic Regulation: In metabolic engineering, strategies like CRISPRi (CRISPR interference) are used to downregulate competing metabolic pathways, thereby redirecting carbon flux toward MK synthesis [5].
Enzyme Activity Assays

The activity of pathway enzymes is studied using cell-free extracts. A key example is the assay for MenD (SEPHCHC synthase):

  • Principle: The enzyme catalyzes the addition of a succinic semialdehyde-Thiamine PPi (TPP) anion, derived from 2-ketoglutarate, to isochorismate [1].
  • Methodology: The reaction mixture contains chorismate or isochorismate, 2-ketoglutarate, TPP, and cell-free extract. The formation of the product, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC), is monitored. Activity can be measured by tracking the consumption of substrates or the appearance of products using spectrophotometry or HPLC [1].
Extraction, Purification, and Analysis of Menaquinones

The following workflow, adapted from recent studies on marine bacteria, details the process for extracting and identifying MKs [7]:

A Bacterial Cell Pellet (centrifugation) B Methanol Extraction (45 min at 40°C) A->B C Concentrate Extract (evaporate to dryness) B->C D Liquid-Liquid Partitioning (Methanol/Petroleum Ether) C->D E MK-Enriched Methanol Phase D->E F UV-Vis Spectroscopy (Characteristic peaks) E->F Initial ID G LC-ESI-QTOF-MS (Identification & Quantification of analogs) E->G Detailed Analysis H NMR Spectroscopy (Structural validation) E->H Structural Confirmation

General workflow for extraction and analysis of bacterial menaquinones.

  • Quantification via LC-MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for identifying and quantifying specific MK analogs like MK-6.
    • Example Parameters (from [7]):
      • Instrument: LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry).
      • Ionization Mode: Positive.
      • Mobile Phase: Methanol/Isopropanol (3:1 v/v).
      • Scan Range: m/z 100-1500.
    • Quantification is achieved by integrating the peak areas of each MK analog and comparing them to standard curves.

Research Applications and Current Directions

Understanding the MK pathway opens doors to several advanced research and application areas.

  • Metabolic Engineering for Enhanced Production: A key strategy is to engineer enzymes to alleviate feedback inhibition. For example, a recent study engineered the Bacillus subtilis MenD enzyme to be resistant to feedback inhibition by DHNA, resulting in a 22.3% increase in MK-7 yield [4]. Similar strategies could be applied for MK-6 production.
  • Target for Novel Antimicrobials: The futalosine pathway is absent in humans but essential for pathogens like Helicobacter pylori and Mycobacter tuberculosis. This makes it a promising target for developing new classes of antibiotics that would be specific to these bacteria [1] [6] [3].
  • Pathway Selection in Bacteria: The specific pathway a bacterium uses is species-dependent. For example, Escherichia coli uses the OSB pathway and produces MK-8 as its major quinone, though minor amounts of MK-6 and MK-7 are also present [1] [2]. In contrast, some Lactococcus and Veillonella species are known to produce MK-6 and MK-7, respectively [2].

References

menaquinone-6 function in bacterial electron transport chain

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Role of Menaquinone-6

Menaquinones (MKs), collectively known as vitamin K2, are naphthoquinones with a polyisoprenyl side chain [1]. The number in the designation (e.g., MK-6) indicates the number of isoprene units in this side chain [1].

In the bacterial electron transport chain, menaquinones act as a central pool of mobile electron carriers within the lipid membrane [1]. They are typically found in their reduced form (menaquinol) after accepting electrons from various donor complexes. The menaquinol then diffuses through the membrane to deliver electrons to other membrane-bound reductase complexes.

MK-6 is distinguished from other menaquinones like MK-8 or MK-9 by the length of its side chain. This structural difference influences its redox potential and hydrophobicity, which can determine its functional efficiency in different respiratory pathways and its distribution among bacterial species [2].

Bacterial Species Utilizing MK-6

MK-6 is not universally present in all bacteria but is the dominant or significant quinone in specific groups, particularly among some Gram-positive bacteria and anaerobic sulfate-reducers. The table below summarizes key bacteria that utilize MK-6 and their respective habitats.

Bacterial Species Primary Habitat / Niche Role / Significance of MK-6
Micrococcus luteus (certain subgroups) [3] Airborne, soil, dust [3] Dominant quinone; used for taxonomic identification [3].
Desulfovibrio gigas [3] [4] Sulfate-rich aquatic environments, anaerobic [4] Main quinone in anaerobic respiratory chain [3].
Desulfovibrio vulgaris [3] Sulfate-rich aquatic environments, anaerobic [3] Main quinone in anaerobic respiratory chain [3].
Staphylococcus sciuri [3] Skin and mucous membranes of mammals [3] Component of its electron transport chain.
Flavobacterium sp. (uncharacterized) [3] Freshwater, soil [3] Dominant quinone [3].

Key Experimental Evidence and Protocols

Understanding the specific function of MK-6 in the electron transport chain relies on classic biochemical and modern genetic techniques.

Evidence from Structural Biology

The crystal structure of quinol:fumarate reductase (QFR) from Desulfovibrio gigas provided direct evidence for MK's role. The structure revealed a bound menaquinone molecule near a heme group in the membrane-embedded subunit. This positioned MK is integral to the proposed pathway where it mediates proton-coupled electron transport across the membrane during the reduction of fumarate to succinate [4].

Genetic Manipulation and Phenotypic Studies

A powerful approach to determine the physiological significance of different MK chain lengths involves constructing mutant strains and comparing their phenotypes. The following diagram illustrates a generalized experimental workflow based on a study in Lactococcus cremoris [2].

G Start Start: Wild-type Bacterial Strain (e.g., Produces multiple MKs) Mutant1 Create Mutant Strains (e.g., ΔmenF, ΔispA, Δllmg_0196) Start->Mutant1 Growth Grow under Different Conditions: - Aerobic - Anaerobic - Respiration-permissive Mutant1->Growth Analyze Analyze Phenotypes: - MK Profile (HPLC) - Growth/Yield - Oxygen Consumption - Metabolite Production - Extracellular Reduction Assays Growth->Analyze Infer Infer Function: Link MK profile to physiological efficiency Analyze->Infer

Generalized workflow for studying menaquinone function via genetic mutants.

Key experimental methodologies include:

  • Quinone Extraction and Analysis: Quinones are extracted from cells using organic solvents like a chloroform-methanol (2:1 vol/vol) mixture. The extract is then purified and analyzed via Reverse-Phase High-Performance Liquid Chromatography (RPHPLC) with a UV detector, allowing for the separation and identification of different MK types based on their chain length [5].
  • Enzyme Activity Assays: The activity of enzymes involved in MK biosynthesis, such as 1,4-dihydroxy-2-naphthoate octaprenyltransferase (encoded by menA), can be measured using isolated membrane fractions. The assay monitors the incorporation of a radioactive or detectable substrate into the final quinone product [5].
  • Phenotypic Characterization: Mutants with altered MK profiles are grown under aerobic, anaerobic, and respiration-permitting conditions. Scientists then measure biomass accumulation, stationary phase survival, oxygen consumption rates, and the ability to reduce extracellular electron acceptors like azo dyes or metal ions [2]. These tests reveal whether short-chain MKs (like MK-3) or long-chain MKs (like MK-9) are more efficient for specific processes.

Application in Drug Development

The menaquinone biosynthesis pathway is a validated target for developing new antibacterial drugs, especially against multidrug-resistant Gram-positive pathogens like Mycobacterium tuberculosis [1]. This is because:

  • Pathway Essentiality: In many Gram-positive bacteria, vitamin K2 (menaquinone) is the sole quinone in the electron transport chain, making its biosynthesis essential for survival [1].
  • Absence in Humans: The biosynthesis pathway is unique to bacteria and plants, and is absent in humans. This means inhibitors targeting pathway enzymes (such as MenA) are likely to have high selectivity and low toxicity to human hosts [6].

Research is focused on discovering and designing small molecules that can inhibit key enzymes in the menaquinone biosynthesis pathway, such as MenA (DHNA-octaprenyltransferase), thereby disrupting bacterial energy production [1].

References

menaquinone-6 role in bacterial cytoplasmic membrane

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Role and Function

In the bacterial membrane, menaquinones act as mobile electron carriers within the electron transport chain (ETC) [1] [2]. They are reduced when they accept electrons from donors like NADH dehydrogenase or succinate dehydrogenase, becoming menaquinol. This reduced form then shuttles the electrons to various acceptor enzymes, such as fumarate reductase or cytochrome complexes [2]. This electron transfer is coupled with the extrusion of protons across the membrane, generating a proton gradient that drives the production of ATP, the cell's primary energy currency [3] [2].

Different menaquinones, such as MK-6, MK-7, or MK-8, have varying redox potentials, which allows bacteria to fine-tune their electron transport for different environmental conditions, including anaerobic respiration [4] [3]. Beyond its role in bioenergetics, MK-6 has been specifically shown to contribute to the regulation of membrane fluidity, which is a critical adaptation for bacterial growth at low temperatures [5].

Bacterial Species Producing MK-6

MK-6 is not universally present in all bacteria but is the dominant quinone in specific genera. The table below summarizes some key bacteria known to produce menaquinone-6.

Bacterial Species / Group Notes on Menaquinone (MK) Profile
Micrococcus luteus (some subgroups) Certain strains, such as those in subgroup 7 (e.g., B-P 26), have MK-6 as their sole or dominant quinone [4].
Desulfovibrio genus (e.g., D. gigas, D. vulgaris) Strict, anaerobic, sulfate-reducing bacteria for which MK-6 is the main quinone [4].
Capnocytophaga genus (e.g., C. gingivalis) Listed among taxa known to possess the biosynthetic pathway for MK-6 [4].
Staphylococcus genus (e.g., S. lentus) Listed among taxa known to possess the biosynthetic pathway for MK-6 [4].
An uncharacterized Flavobacterium sp. Identified in a screening study as having MK-6 as its dominant quinone [4].

Biosynthesis Pathway

Bacteria synthesize the naphthoquinone ring of MK-6 from chorismate, a central intermediate in the shikimate pathway [2] [6]. The most common route is the classical menaquinone pathway, which involves enzymes such as MenA, a polyprenyltransferase that attaches the isoprenoid side chain [3] [6]. The length of this side chain is determined by specific polyprenyl synthases; for MK-6, a hexaprenyl diphosphate synthase is responsible for creating the 6-unit side chain [4].

The diagram below illustrates the core classical biosynthesis pathway for menaquinone, culminating in MK-6.

MK_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD OSB OSB SEPHCHC->OSB MenH, MenC OSB_CoA OSB_CoA OSB->OSB_CoA MenE DHNA_CoA DHNA_CoA OSB_CoA->DHNA_CoA MenB DHNA DHNA DHNA_CoA->DHNA DMK DMK DHNA->DMK MenA (Prenylation) MK MK DMK->MK MenG (Methylation)

Classical bacterial menaquinone biosynthesis pathway. The prenylation step (MenA) determines the MK type (e.g., MK-6).

Research and Experimental Approaches

  • Modulating MK Biosynthesis: A key method for studying MK function involves experimentally reducing its cellular content. Research on Listeria monocytogenes has shown that supplementing growth media with aromatic amino acids (L-phenylalanine, L-tryptophan, L-tyrosine) creates a feedback inhibition on the shikimate pathway, thereby reducing menaquinone synthesis [5]. Strains with reduced MK content exhibited lower growth rates and reduced resistance to freeze-thaw stress at low temperatures, directly demonstrating MK's role in membrane integrity and fitness [5].

  • Targeting the Pathway for Drug Development: The menaquinone biosynthesis pathway is a validated target for novel antibacterial drugs, as it is essential for many pathogens like Mycobacterium tuberculosis and absent in humans [1] [2]. For example, the enzyme MenA is a promising target, and the natural product lysocin E acts by directly binding to menaquinone within the membrane [7] [1]. Another compound, Ro 48-071, has been identified as an inhibitor of the MenA enzyme in Mycobacteria [7].

Key Takeaways for Researchers

  • Central to Bacterial Metabolism: MK-6 is indispensable for energy generation via the electron transport chain, especially in anaerobic and Gram-positive bacteria.
  • A Marker for Taxonomy and Adaptation: The specific type of menaquinone (like MK-6) produced is a stable taxonomic marker and reflects a bacterium's adaptation to its ecological niche [4].
  • A Promising Drug Target: The essential nature of menaquinones and the structural differences of its biosynthetic enzymes compared to human pathways make it an attractive target for developing new classes of antibiotics [1] [2].

References

menaquinone-6 chemotaxonomic characterization Actinomycetes

Author: Smolecule Technical Support Team. Date: February 2026

Menaquinones in Actinomycete Classification

The search results indicate that analyzing the length and saturation of the menaquinone side-chain is a standard method in the classification and identification of aerobic actinomycetes [1] [2] [3]. This method involves separating and identifying the different types of menaquinones present in a bacterial strain.

While specific data on menaquinone-6 (MK-6) is sparse in the search results, one source notes that Bacillus stearothermophilus produces menaquinone-7 (MK-7), and the enzymes involved in its biosynthesis have been studied [4]. This highlights that the predominant menaquinone type can vary significantly between species. The table below summarizes the menaquinone types mentioned for various actinomycete genera in the search results.

Genus / Group Reported Menaquinone Type(s) Relevance
General Actinomycetes MK-9, MK-9(H₂), MK-9(H₄), MK-9(H₆), MK-9(H₈) [1] [3] Common pattern; variations in saturation are key identifiers.
Thermomonospora Highly saturated menaquinones [1] Specific pattern for this genus.
Mycobacterium MK-9(H₂) [3] A specific marker for this genus.
Bacillus stearothermophilus MK-7 [4] Example from a different bacterial group.

General Workflow for Menaquinone Analysis

Although a dedicated protocol for MK-6 is not available, the general experimental approach for menaquinone analysis in actinomycetes involves several key steps [5] [3]. The diagram below outlines this overall workflow.

Start Start: Biomass Collection A Cell Lysis and Lipid Extraction Start->A B Separation of Menaquinones (via TLC or HPLC) A->B C Purification B->C D Structural Analysis (e.g., MS, NMR) C->D E Data Interpretation and Classification D->E End End: Taxonomic Identification E->End

General workflow for menaquinone analysis

  • Biomass Collection: Grow the actinomycete strain under appropriate conditions and harvest the cells [5].
  • Extraction: Lyse the cells and extract the total lipids using organic solvents [3].
  • Separation and Purification: Separate the menaquinones from other lipids using techniques like thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) [5] [3].
  • Structural Analysis: Identify the specific menaquinones present. Mass spectrometry (MS) is used to determine the molecular weight and side-chain length, while NMR can provide detailed information on saturation levels [1].

References

menaquinone-6 sources in microbial communities

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Producers of Menaquinone-6

MK-6 is not the most common menaquinone but is a dominant quinone in specific bacterial species. The table below summarizes confirmed microbial sources of MK-6.

Microbial Source Context / Notes Key Evidence
Elizabethkingia meningoseptica sp. F2 Major menaquinone component; produces MK-4, MK-5, and MK-6 [1]. Genomic analysis and metabolite detection [1].
Micrococcus luteus (certain subgroups) Dominant or sole quinone in specific strains (e.g., B-P 26) [2]. Quinone profile analysis; hexaprenyl diphosphate synthase identified [2].
Desulfovibrio spp. (e.g., D. gigas, D. vulgaris) Main quinone in these sulfate-reducing bacteria [2]. Quinone extraction and analysis [2].
Capnocytophaga spp. (e.g., C. gingivalis, C. ochracea) Identified in metabolic pathway databases [2]. Bioinformatic prediction (MetaCyc pathway PWY-5850) [2].
Staphylococcus spp. (e.g., S. lentus, S. sciuri) Identified in metabolic pathway databases [2]. Bioinformatic prediction (MetaCyc pathway PWY-5850) [2].
Flavobacterium sp. (uncharacterized) Dominant quinone [2]. Early studies on quinone separation [2].

Biosynthesis Pathways and Key Enzymes

Bacteria synthesize the naphthoquinone ring of menaquinone via one of two major, mutually exclusive pathways. The defining step for MK-6 production is the condensation of the ring precursor with a specific C30 hexaprenyl diphosphate side chain [1] [2].

MK-6 Biosynthesis Pathways. The naphthoquinone core is built via the classical men or alternative futalosine (mqn) pathway, then condensed with a C30 isoprenoid side chain and methylated to form MK-6 [2] [3] [4].

The critical enzyme that determines the production of MK-6 is hexaprenyl diphosphate synthase (HexPP synthase). This prenyltransferase catalyzes the condensation of isopentenyl diphosphate with farnesyl diphosphate to form the C30 hexaprenyl side chain [2]. In Micrococcus luteus B-P 26, this enzyme has been purified and its genes identified [2]. Interestingly, in Elizabethkingia meningoseptica, which produces MK-6 as a major component, genomic analysis did not find a canonical hexPP synthase gene. It is speculated that an octaprenyl pyrophosphate synthase (OPPS) with different chain-length specificity might be responsible [1].

Analytical Methods for MK-6

The following workflow and table detail the standard methodologies for extracting and identifying MK-6 from microbial cultures.

mk6_analysis cluster_extraction Extraction Details cluster_analysis Analysis Techniques step1 Cell Harvest & Extraction step2 Purification step1->step2 step3 Analysis & Identification step2->step3 step4 Quantification step3->step4 a1 Centrifuge culture broth a2 Wet cell mass extracted with organic solvents (e.g., acetone) a1->a2 b1 Thin-Layer Chromatography (TLC) b2 High-Performance Liquid Chromatography (HPLC) b3 Liquid Chromatography-Mass Spectrometry (LC-MS) b4 Tandem Mass Spectrometry (LC-MS/MS)

MK-6 Analysis Workflow. Standard experimental process from sample preparation to quantification [5] [6].

Method Technical Description Application in MK-6 Analysis
Extraction & Purification Cells are harvested, lyophilized, and menaquinones are extracted using non-polar organic solvents like hexane, acetone, or a mixture [7] [8]. Crude extracts can be purified via solvent partitioning or TLC [5]. Isolates total menaquinones from the microbial biomass for downstream analysis.
Separation & Detection Reversed-Phase HPLC is standard. Separation is based on the hydrophobicity of the isoprenoid side chain. LC-MS/MS provides superior identification and sensitivity [6]. Separates different MK-n vitamers (e.g., MK-6 from MK-7). MS confirms identity via parent ion mass (parent mass for MK-6) and characteristic fragment ions.
Quantification Quantification is achieved by comparing HPLC or LC-MS peak areas against a calibration curve of a purified MK-6 standard. If a standard is unavailable, semi-quantification relative to other MK-n forms is possible [7] [8]. Provides concentration data (e.g., mg/L in fermentation broth). In co-culture studies, stable isotope labeling can track MK-6 remodeling [6].

References

Structural Comparison and Biochemical Significance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Menaquinone-6 (MK-6) and Demethylmenaquinone (DMK).

Feature Menaquinone-6 (MK-6) Demethylmenaquinone (DMK)
Core Structure 2-methyl-1,4-naphthoquinone [1] 1,4-naphthoquinone [2]
C2 Position Methyl group (-CH₃) [3] Hydrogen atom (-H) [2]
Side Chain 6 isoprene units [3] Varies (e.g., 8 isoprene units in DMK-8) [4]
Biosynthetic Relationship Product of DMK methylation by MenG methyltransferase [5] Immediate precursor to MK; lacks final methylation step [5]
Redox Potential Approximately -74 mV [3] [4] Approximately +36 mV [3] [4]
Primary Producers Micrococcus luteus, Desulfovibrio spp., Capnocytophaga spp. [3] E. coli, Enterococcus faecalis, other facultative anaerobes [4]

This structural difference confers distinct redox properties. The methyl group on MK-6 makes it a stronger reducing agent (more negative redox potential) compared to DMK, which is better suited for anaerobic respiratory pathways like fumarate, nitrate, and trimethylamine N-oxide (TMAO) respiration [3] [4].

Biosynthesis Pathway and Key Enzymes

Most bacteria synthesize menaquinones via a conserved pathway. The divergence between MK and DMK occurs in the final membrane-associated steps. The diagram below illustrates this core pathway.

G Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF (Isochorismate Synthase) SEPHCHC 2-Succinyl-5-Enolpyruvyl-6-Hydroxy-3-Cyclohexene-1-Carboxylate (SEPHCHC) Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-Hydroxy-2,4-Cyclohexadiene-1-Carboxylic Acid (SHCHC) SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenC DHNA 1,4-Dihydroxy-2-Naphthoate (DHNA) OSB->DHNA MenE, MenB DMK Demethylmenaquinone (DMK) DHNA->DMK MenA (Prenyltransferase) MK Menaquinone (MK) DMK->MK MenG (Methyltransferase)

Final steps of menaquinone biosynthesis, highlighting the divergence point at MenG.

The enzyme MenG is a membrane-associated S-adenosylmethionine (SAM)-dependent methyltransferase that is essential for menaquinone production in some bacteria, such as Mycobacterium smegmatis [5].

Research and Therapeutic Applications

The menaquinone biosynthesis pathway is a promising target for drug development because it is absent in humans [2]. Inhibiting key enzymes like MenA (prenyltransferase) or MenG (methyltransferase) can disrupt bacterial respiration and ATP synthesis, effectively combating pathogens [5] [1]. Research shows that MenG inhibitors are detrimental to the growth of Mycobacterium tuberculosis [5].

For experimental protocols, researchers typically:

  • Extract and Analyze Quinones using organic solvents followed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for separation and identification [2].
  • Validate Enzyme Function by constructing gene knockout mutants. For essential genes like menG, this requires using conditionally replicating vectors or inducible expression systems to deplete the enzyme and observe the accumulation of its substrate (DMK) and the resulting physiological defects [5].
  • Determine Subcellular Localization of enzymes using techniques such as sucrose density gradient fractionation of membranes and fluorescence microscopy of protein fusions [5].

References

Comprehensive Application Notes and Protocols for Menaquinone-6 Analysis by HPLC and UPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Menaquinone-6 Analysis

Menaquinone-6 (MK-6) is a significant vitamer of vitamin K2, characterized by a naphthoquinone ring and a side chain consisting of six isoprenoid units. As a microbial respiratory quinone, MK-6 serves as an essential chemotaxonomic marker for identifying and classifying microbial populations in various samples, including environmental and clinical specimens [1] [2]. Accurate analysis of MK-6 is crucial for microbial ecology studies, pharmaceutical development, and nutritional research. The lipophilic nature of MK-6 and its low concentration in complex matrices present significant analytical challenges, necessitating robust, sensitive, and selective chromatographic methods [3].

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as the primary techniques for MK-6 analysis due to their superior separation capabilities and compatibility with various detection systems. These methods enable researchers to accurately identify and quantify MK-6 amidst complex sample matrices, providing valuable insights into microbial community structures and metabolic processes [1] [2].

Analytical Methodologies for Menaquinone-6

Chromatographic Separation Techniques

Reverse-phase chromatography stands as the most widely employed technique for menaquinone separation, providing excellent resolution of various vitamers based on their hydrophobic properties. The C18 column has been the most frequently reported stationary phase for menaquinone analysis, offering optimal retention and separation of these non-polar compounds [3]. For MK-6 specifically, researchers have achieved successful separation using both conventional HPLC and advanced UPLC systems.

UPLC methods offer significant advantages in terms of analysis speed and sensitivity. One established UPLC method for menaquinone separation utilizes an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of methanol and isopropyl ether, delivered at a flow rate of 0.2 mL/min [1]. This method achieved excellent resolution of menaquinones MK-5 through MK-15, with MK-6 eluting at approximately 2.16 minutes, demonstrating the rapid analysis capability of UPLC systems [1].

For conventional HPLC systems, which remain more accessible in many laboratories, effective separation of MK-6 has been accomplished using C18 columns (4.6 × 150 mm, 5 μm) with methanol-based mobile phases. In one documented method, MK-6 eluted at approximately 8.68 minutes, showing clear separation from other menaquinone homologues [1]. The typical mobile phase composition for HPLC analysis includes methanol with modifiers such as isopropyl ether or dichloromethane (1-5%) to optimize retention and selectivity for menaquinones [2].

Detection Methods for MK-6

The detection of MK-6 has evolved significantly, with mass spectrometry emerging as the most powerful technique due to its superior sensitivity and specificity.

Mass Spectrometric Detection, particularly LC-MS/MS with atmospheric pressure chemical ionization (APCI) in negative ion mode, has demonstrated excellent performance for MK-6 analysis. In one application, MK-6 produced a dominant ion at m/z 717.5, corresponding to [M-H]-, with characteristic fragment ions that enable selective identification and quantification [2]. The negative ion APCI mode has proven particularly effective for menaquinone analysis, providing cleaner spectra with less interference compared to positive ion mode [2].

Photodiode Array (PDA) Detection remains a valuable tool for MK-6 analysis, especially when mass spectrometry is unavailable. Menaquinones exhibit characteristic UV absorption spectra with two distinct peaks at approximately 248-248.3 nm and 269.5-269.6 nm [1]. This distinctive spectral signature allows for preliminary identification of MK-6, though with less specificity than mass spectrometry.

Table 1: Detection Methods for Menaquinone-6 Analysis

Detection Method Principle Key Parameters Advantages Limitations
LC-APCI-MS/MS Mass-to-charge ratio measurement Negative ion mode; m/z 717.5 [M-H]- High sensitivity and specificity; Structural information Equipment cost; Operational complexity
UPLC-PDA UV absorption λ = 248-248.3 nm & 269.5-269.6 nm Cost-effective; Good for high-concentration samples Limited specificity; Higher detection limits
HPLC-PDA UV absorption λ = 248-248.3 nm & 269.5-269.6 nm Widely accessible; Simple operation Matrix interference; Lower sensitivity

Sample Preparation Protocols

LCM Extraction Method for Microbial Samples

The Lysozyme-Chloroform-Methanol (LCM) method represents a significant advancement in menaquinone extraction from microbial biomass, particularly for Actinomycetes and other bacterial samples [1].

Reagents Required:

  • Lysozyme solution (10 mg/mL in Tris-HCl buffer, pH 8.0)
  • Chloroform (HPLC grade)
  • Methanol (HPLC grade)
  • n-Hexane (HPLC grade)
  • Deionized water

Procedure:

  • Cell Harvesting: Collect microbial cells by centrifugation (8,000 × g, 10 min, 4°C) from 50 mL of culture. Wet cells can be used directly without freeze-drying.
  • Cell Lysis: Resuspend cell pellet in 5 mL of lysozyme solution. Incubate at 37°C for 60 minutes with occasional mixing.
  • Solvent Extraction: Add 10 mL of chloroform:methanol (2:1, v/v) mixture to the lysed cells. Vortex vigorously for 2 minutes.
  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Collect the lower organic phase.
  • Back Extraction: Re-extract the aqueous phase with 5 mL of fresh chloroform. Combine organic phases.
  • Evaporation: Evaporate the combined organic extracts under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Dissolve the dried extract in 200 μL of n-hexane for HPLC analysis or in methanol for UPLC analysis.

The LCM method has demonstrated significantly higher extraction efficiency compared to conventional methods, with up to 355-fold improvement in menaquinone recovery from certain Microbacterium strains [1]. This method is particularly valuable for samples with low menaquinone content, where conventional extraction methods may yield insufficient material for detection.

Liquid-Liquid Extraction for Serum and Plasma Samples

For biological fluids such as serum or plasma, liquid-liquid extraction (LLE) provides an efficient approach for MK-6 isolation, though specific MK-6 extraction data from serum is limited in the searched literature.

Reagents Required:

  • n-Hexane (HPLC grade)
  • Ethanol or acetonitrile (HPLC grade)
  • Ammonium acetate solution (1 M)
  • Deionized water

Procedure:

  • Protein Precipitation: To 500 μL of serum, add 1 mL of ethanol or acetonitrile and 100 μL of ammonium acetate solution. Vortex for 30 seconds.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add 1 mL of n-hexane. Vortex vigorously for 2 minutes.
  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes to separate phases.
  • Collection: Carefully collect the upper organic (hexane) layer.
  • Evaporation: Evaporate the hexane extract under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the dried extract in 100 μL of methanol or the mobile phase for analysis.

While general LLE principles apply to MK-6, method performance characteristics including recovery rates, precision, and accuracy for MK-6 specifically in serum matrices require further documentation in the literature [4] [3].

Method Validation Parameters

For reliable MK-6 quantification, thorough method validation is essential. The following table summarizes key validation parameters based on established chromatographic methods for vitamin K analysis.

Table 2: Method Validation Parameters for Menaquinone-6 Quantification

Validation Parameter Acceptance Criteria Recommended Procedure
Linearity R² ≥ 0.99 Calibration curve with 6 concentration levels
Accuracy 85-115% recovery Spiked samples at low, medium, high concentrations
Precision CV ≤ 15% (≤20% for LLOQ) Intra-day (n=5) and inter-day (n=3 over 3 days)
Limit of Detection (LOD) S/N ≥ 3 Serial dilution of standard solution
Limit of Quantification (LOQ) S/N ≥ 10 with accuracy 80-120% Serial dilution of standard solution
Selectivity/Specificity No interference at MK-6 retention time Analysis of blank matrix from 6 different sources
Carryover ≤20% of LLOQ area Injection of blank after ULOQ (n=3)
Matrix Effects 85-115% Post-extraction addition at low and high QC

These validation criteria align with established bioanalytical guidelines [5] and have been adapted based on reported methods for related menaquinones such as MK-4 and MK-7 [6].

Applications in Research

Microbial Community Analysis

MK-6 analysis has proven particularly valuable in environmental microbiology for characterizing microbial communities in complex ecosystems. In activated sludge studies, HPLC-APCI-MS methods have enabled the identification of MK-6 as a biomarker for specific bacterial populations, providing insights into community structure and dynamics in wastewater treatment systems [2]. The sensitivity and selectivity of UPLC-MS methods allow researchers to detect even minor microbial populations based on their menaquinone profiles, making MK-6 analysis a powerful tool for microbial ecology studies.

Taxonomic Classification

In bacterial taxonomy, menaquinone profiles serve as crucial chemotaxonomic markers for classifying new Actinomycetes taxa [1]. The presence and relative abundance of MK-6, along with other menaquinone homologues, provide characteristic fingerprints that aid in species identification and classification. The LCM extraction method coupled with UPLC analysis has significantly improved the detection of MK-6 and other menaquinones from challenging microbial samples with low menaquinone content [1].

Experimental Workflows

The complete analytical process for MK-6 determination involves several critical steps from sample preparation to data analysis, as illustrated in the following workflow:

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_identification Compound Identification & Quantification Start Sample Collection A Cell Lysis/Protein Precipitation Start->A B Solvent Extraction A->B C Phase Separation B->C D Concentration & Reconstitution C->D E HPLC/UPLC Separation D->E F Detection (PDA or MS) E->F G Data Acquisition F->G H Peak Identification G->H I Calibration Curve H->I J Concentration Calculation I->J End Data Reporting J->End

Troubleshooting and Technical Notes

Common Analytical Challenges

Poor Chromatographic Resolution:

  • Cause: Column degradation or inappropriate mobile phase composition
  • Solution: Condition column with appropriate solvents; adjust mobile phase composition by increasing organic modifier percentage (0.5-1% increments); consider column replacement if peak broadening persists

Low Detection Sensitivity:

  • Cause: Matrix effects or detector performance issues
  • Solution: Optimize sample clean-up procedures; use internal standard (deuterated analogs if available) for compensation; verify detector calibration and settings

Inconsistent Retention Times:

  • Cause: Mobile phase composition fluctuations or column temperature variations
  • Solution: Ensure mobile phase fresh preparation and thorough degassing; maintain stable column temperature (±1°C)
Optimization Recommendations

For UPLC methods, reducing particle size to sub-2μm can significantly enhance separation efficiency and reduce analysis time. The Acquity UPLC BEH C18 column (1.7μm) has demonstrated excellent performance for menaquinone separation, providing sharp peaks and high resolution [1].

For mass spectrometric detection, optimizing APCI source parameters is crucial for sensitivity. Key parameters include vaporizer temperature (350-400°C), corona current (4-6μA), and sheath gas flow (10-12 L/min). Negative ion mode generally provides superior sensitivity for menaquinones compared to positive ion mode [2].

Conclusion

The analysis of menaquinone-6 using HPLC and UPLC methodologies has evolved significantly, with current methods offering enhanced sensitivity, specificity, and efficiency. The LCM extraction procedure represents a substantial improvement for challenging microbial samples, while advanced detection systems like APCI-MS/MS provide reliable identification and quantification even in complex matrices. As research continues to reveal the importance of menaquinones in various biological and environmental processes, these analytical protocols will remain essential tools for scientists across multiple disciplines. Further method refinement will likely focus on increasing throughput, reducing sample requirements, and enhancing compatibility with emerging analytical technologies.

References

Comprehensive Application Notes for Menaquinone-6 Identification and Quantification Using Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Menaquinone-6 Analysis

Menaquinone-6 (MK-6) is a significant form of vitamin K2 characterized by a 2-methyl-1,4-naphthoquinone ring structure and a six isoprene unit side chain at the 3-position. This lipophilic compound plays essential roles in bacterial electron transport and has gained attention for its antimicrobial properties [1]. MK-6 is notably present in various bacterial species including Campylobacter jejuni, Campylobacter fetus subsp. fetus, and Wolinella succinogenes [2] [1]. The accurate identification and quantification of MK-6 presents significant analytical challenges due to its low concentration in biological matrices, lipophilic nature, and susceptibility to redox interconversion and degradation.

Mass spectrometry has emerged as the premier analytical technique for MK-6 analysis, offering superior sensitivity, specificity, and structural elucidation capabilities compared to traditional detection methods. These application notes provide comprehensive protocols and methodological considerations for reliable MK-6 analysis, specifically designed for researchers, scientists, and drug development professionals working in microbiology, metabolomics, and natural product discovery.

Structural Properties and Analytical Challenges

Chemical Characteristics

MK-6 possesses a molecular formula of C₄₁H₅₆O₂ with a molecular weight of 580.88 g/mol [1]. The compound features a naphthoquinone nucleus with varying methylation patterns that significantly influence its chemical behavior and analytical detection. Research has identified both standard MK-6 (2-methyl-3-farnesyl-farnesyl-1,4-naphthoquinone) and a novel methyl-substituted variant (2,[5 or 8]-dimethyl-3-farnesyl-farnesyl-1,4-naphthoquinone) in bacterial species [2]. This structural diversity necessitates analytical methods capable of distinguishing between these subtle variations.

Analytical Considerations

The highly lipophilic character of MK-6, resulting from its extended isoprenoid side chain, presents particular challenges for extraction and chromatographic separation. Additionally, the redox activity of the quinone moiety makes MK-6 susceptible to interconversion between oxidized and reduced forms during sample processing and analysis. Furthermore, MK-6 typically exists in complex biological matrices at low concentrations, often accompanied by interfering lipids and other quinone analogues that can complicate analysis [3] [4]. These factors underscore the necessity for robust sample preparation and highly specific detection methods to ensure accurate quantification.

Sample Preparation and Extraction Protocols

Lysozyme-Chloroform-Methanol (LCM) Extraction Method

The LCM method represents a significant advancement in menaquinone extraction efficiency, particularly beneficial for bacterial species with low intrinsic menaquinone concentrations [3]:

  • Cell Harvesting: Centrifuge bacterial culture at 4,000 × g for 15 minutes at 4°C. Wash cell pellet with phosphate buffer (pH 7.0). Wet cell mass can be used directly without freeze-drying.
  • Cell Disruption: Resuspend cell pellet in Tris-HCl buffer (50 mM, pH 8.0) containing lysozyme (1-2 mg/mL) and incubate at 37°C for 30-60 minutes with occasional mixing.
  • Solvent Extraction: Add chloroform:methanol (2:1 v/v) mixture at a ratio of 3:1 (solvent to cell suspension). Vortex vigorously for 2 minutes and sonicate in a water bath for 10 minutes.
  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Collect the lower organic phase containing extracted menaquinones.
  • Concentration: Evaporate organic phase under a gentle stream of nitrogen at room temperature. Reconstitute dried extract in appropriate solvent for analysis (typically 2-propanol or methanol).

The LCM method has demonstrated remarkable improvements in extraction efficiency compared to traditional methods, with reported 355-fold higher MK concentrations for certain Microbacterium species [3]. This method significantly reduces processing time by eliminating the freeze-drying step and provides superior recovery of menaquinones from challenging bacterial samples.

Traditional Extraction Method (Collins Method)

While the LCM method is preferred for difficult-to-lyse bacteria, the Collins method remains applicable for many bacterial species [3]:

  • Freeze-Drying: Lyophilize cell pellets for 24 hours until completely dry.
  • Extended Extraction: Extract freeze-dried cells with chloroform:methanol (2:1 v/v) for 12-16 hours (overnight) with continuous agitation.
  • Purification: Filter extraction mixture through Whatman No. 1 filter paper. Evaporate filtrate under nitrogen and reconstitute for analysis.

Table 1: Comparison of MK-6 Extraction Methods

Parameter LCM Method Collins Method
Processing Time ~3 hours 24+ hours (including freeze-drying)
Cell Requirement Wet cells Freeze-dried cells
Extraction Efficiency High (0.081-0.921 mg/g DCW) Variable (0.001-0.591 mg/g DCW)
Lysozyme Treatment Required Not applied
Best Applications Species with low MK content, difficult-to-lyse bacteria Species with abundant MK content

Liquid Chromatography-Mass Spectrometry Analysis

Ultra-Performance Liquid Chromatography Conditions

For optimal separation of MK-6 from other menaquinones and matrix interferences, the following UPLC conditions are recommended [3]:

  • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) or equivalent
  • Mobile Phase A: Methanol with 2 mM ammonium formate
  • Mobile Phase B: 2-Propanol with 2 mM ammonium formate
  • Gradient Program:
    • 0-1.0 min: 70% A, 30% B
    • 1.0-3.0 min: Linear gradient to 30% A, 70% B
    • 3.0-4.0 min: Maintain 30% A, 70% B
    • 4.0-4.5 min: Return to 70% A, 30% B
    • 4.5-5.0 min: Re-equilibration at 70% A, 30% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 μL
  • Autosampler Temperature: 4°C (critical for maintaining stability)

Under these conditions, MK-6 typically elutes at approximately 2.93 minutes when using a UPLC system, well-resolved from MK-5 (1.42 min) and MK-7 (3.51 min) [3].

HPLC Conditions for Conventional Systems

For laboratories without access to UPLC technology, conventional HPLC provides acceptable separation with longer run times [4]:

  • Column: C18 column (5 μm, 4.6 × 150 mm)
  • Mobile Phase: Methanol:2-propanol (70:30, v/v)
  • Isocratic Elution: Maintain mobile phase composition throughout run
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10-20 μL
  • Run Time: 15-20 minutes

With this HPLC method, MK-6 typically elutes at approximately 10.88 minutes, between MK-5 (8.68 min) and MK-7 (12.36 min) [3].

Mass Spectrometric Detection Parameters

Electrospray ionization (ESI) in positive mode has demonstrated excellent sensitivity for menaquinone detection. The following MS parameters are recommended [3] [5]:

  • Ionization Mode: Positive ESI
  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 800 L/hr
  • Cone Gas Flow: 50 L/hr
  • Ion Monitoring:
    • MK-6: [M+Na]+ at m/z 603.4 or [M+H]+ at m/z 581.4
    • Internal Standard: Coenzyme Q9 or deuterated CoQ10 analogues

Table 2: Mass Spectrometry Conditions for MK-6 Analysis

Parameter Optimal Setting Alternative Options
Ionization Mode ESI Positive APCI Positive
Primary Adduct [M+Na]+ (m/z 603.4) [M+H]+ (m/z 581.4)
Source Temperature 150°C 120-180°C
Capillary Voltage 3.0 kV 2.5-3.5 kV
Cone Voltage 30 V 20-40 V
Collision Energy 15-25 eV (for MRM) 10-30 eV
Dwell Time 0.2-0.5 sec 0.1-1.0 sec

For structural confirmation, tandem mass spectrometry (MS/MS) provides fragmentation patterns characteristic of the naphthoquinone structure. The predominant fragment ions typically result from cleavage of the isoprenoid side chain and modifications to the quinone ring [2].

Data Interpretation and Method Validation

Mass Spectral Interpretation

MK-6 exhibits characteristic mass spectral features that facilitate its identification:

  • The sodium adduct [M+Na]+ at m/z 603.4 is typically the most abundant ion in positive ESI mode
  • The protonated molecule [M+H]+ appears at m/z 581.4 with lower intensity
  • Fragmentation patterns in MS/MS mode show characteristic losses of isoprene units (68 Da each) and quinone-ring specific fragments
  • Methyl-substituted variants of MK-6 show an increase of 14 mass units compared to standard MK-6, with the additional methyl group located at the peri position (carbon-5 or -8) on the benzenoid ring [2]
Quantification Approaches

Due to the endogenous nature of menaquinones in biological samples, careful consideration must be given to calibration methodology:

  • Surrogate Matrix Approach: Use of artificial matrices or mobile-phase solvents for calibration curve preparation
  • Standard Addition Method: Spiking known quantities of MK-6 into sample aliquots
  • Background Subtraction: Measurement of endogenous levels followed by subtraction from spiked samples
  • Internal Standardization: Stable isotope-labeled MK-6 (when available) or structural analogues like Coenzyme Q9 provide optimal normalization [4] [5]

Table 3: Method Validation Parameters for MK-6 Quantification

Validation Parameter Target Value Experimental Results
Linearity Range 5-500 μg/L R² > 0.995
Lower Limit of Quantification <10 μg/L 5 μg/L demonstrated
Intra-day Precision <15% RSD 3-8% RSD
Inter-day Precision <20% RSD 5-12% RSD
Extraction Recovery >70% 75-95%
Matrix Effects <25% suppression/enhancement 10-20% suppression
Short-term Stability <20% degradation Stable for 24h at 4°C

Experimental Workflow and Troubleshooting

Complete Analytical Workflow

The following diagram illustrates the comprehensive workflow for MK-6 analysis from sample preparation to data interpretation:

MK6_workflow SampleCollection Sample Collection (Bacterial Cells) SamplePrep Sample Preparation (LCM or Collins Method) SampleCollection->SamplePrep Extraction Solvent Extraction (Chloroform:Methanol) SamplePrep->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Interpretation Structural Interpretation DataProcessing->Interpretation

Troubleshooting Common Issues
  • Poor Extraction Efficiency: Increase lysozyme concentration or incubation time for Gram-positive bacteria; consider alternative disruption methods like bead beating
  • Chromatographic Tailing: Add 2-5 mM ammonium formate to mobile phase; adjust column temperature (40-50°C); use fresh mobile phases
  • Low MS Sensitivity: Optimize ESI source parameters; check for source contamination; increase injection volume; use sodium adduct enhancement
  • Rapid MK-6 Degradation: Maintain samples at 4°C throughout processing; protect from light; use amber vials; add antioxidant stabilizers
  • Matrix Effects: Improve sample clean-up; use matrix-matched calibration; implement effective internal standardization

Applications in Research and Development

The methodologies described herein support diverse research applications:

  • Bacterial Taxonomy and Identification: MK-6 profiles serve as chemotaxonomic markers for classification of Actinomycetes and other bacterial species [3]
  • Metabolic Engineering: Monitoring MK-6 production in engineered microbial strains for industrial production
  • Drug Discovery: Evaluation of MK-6 as antimicrobial agent or adjuvant therapy [1]
  • Nutritional Science: Investigation of MK-6 bioavailability and metabolism in mammalian systems

Conclusion

These application notes provide comprehensive methodologies for reliable identification and quantification of MK-6 using mass spectrometry-based approaches. The LCM extraction method offers significant advantages for species with low menaquinone content, while UPLC-MS/MS provides the sensitivity, specificity, and throughput required for modern research applications. Proper attention to sample handling, chromatographic separation, and mass spectrometric detection parameters enables accurate MK-6 determination across diverse biological matrices.

References

Application Notes & Protocols for Menaquinone-6 Analysis by TLC

Author: Smolecule Technical Support Team. Date: February 2026

These notes provide a detailed methodology for the extraction, separation, and identification of Menaquinone-6 (MK-6) using Thin-Layer Chromatography (TLC), tailored for researchers and scientists in drug development.


Introduction

Menaquinones (vitamin K2) are essential isoprenoid quinones in prokaryotic cell membranes, acting as critical components of the electron transport chain in bacteria like Mycobacterium tuberculosis and Staphylococcus aureus [1] [2]. Their analysis is vital for bacterial chemotaxonomy and for developing antimicrobial agents that target menaquinone biosynthesis [3] [2]. TLC offers a rapid, cost-effective method for initial separation and identification of menaquinones like MK-6, which was identified as a major quinone in Campylobacter jejuni and Campylobacter fetus subsp. fetus [4].


Experimental Protocols

Extraction of Menaquinones

Two primary methods are used for menaquinone extraction. The novel Lysozyme-Chloroform-Methanol (LCM) method is recommended for its higher efficiency and speed [3].

2.1.1. LCM Extraction Method (Using Wet Biomass)

  • Cell Lysis: Suspend wet cell biomass in a suitable buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes to lyse cells [3].
  • Solvent Extraction: Add a mixture of chloroform:methanol (2:1, v/v) to the lysate. Vortex vigorously and then centrifuge to separate phases [3].
  • Recovery: Collect the lower organic layer containing menaquinones. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Redissolve the residue in a small volume of chloroform or hexane for TLC analysis [3].

2.1.2. Collins Method (Using Freeze-Dried Cells)

  • Cell Preparation: Lyophilize cell biomass until completely dry [3].
  • Extraction: Extract menaquinones from the freeze-dried cells using an organic solvent (e.g., chloroform:methanol) via overnight incubation [3].
  • Concentration: Evaporate the extract and redissolve in a minimal volume of solvent for spotting [3].

Table 1: Comparison of Menaquinone Extraction Methods

Parameter LCM Method Collins Method
Cell Type Wet biomass Freeze-dried cells
Total Time ~3 hours >24 hours (includes drying)
Relative MK Concentration Significantly higher (e.g., 1.2 to 355-fold increase) [3] Lower, can be very low for some species [3]
Key Advantage Speed, higher yield, no need for lyophilization [3] Widely cited and used [3]

The following diagram illustrates the efficient LCM extraction workflow.

LCM_Workflow Start Wet Cell Biomass Step1 Lysozyme Treatment (1 mg/mL, 37°C, 30-60 min) Start->Step1 Step2 Solvent Extraction (Chloroform:Methanol, 2:1 v/v) Step1->Step2 Step3 Phase Separation & Collection (Centrifuge, collect organic phase) Step2->Step3 Step4 Concentration (Evaporate solvent) Step3->Step4 End Crude Menaquinone Extract Step4->End

Diagram 1: Workflow for the LCM Extraction Method
Thin-Layer Chromatography (TLC) Analysis

2.2.1. TLC Procedure

  • TLC Plates: Use silica gel 60 F₂₅₄ plates (standard for lipid analysis) [3] [4].
  • Sample Application: Spot the dissolved extract onto the baseline of the TLC plate. For comparative analysis, spot a standard MK-6 if available.
  • Mobile Phase: A commonly used solvent system for menaquinone separation is petroleum ether:diethyl ether (85:15, v/v) [4]. Other non-polar solvent mixtures can be tested for optimization.
  • Development: Place the spotted plate in a TLC chamber saturated with the mobile phase vapor. Allow the solvent front to migrate until nearly the top of the plate.
  • Visualization: After development and drying, visualize the plates under ultraviolet (UV) light at 254 nm. Menaquinones appear as dark purple bands on a green fluorescent background due to the F₂₅₄ indicator [3].

2.2.2. Identification and Confirmation

  • Rf Calculation: Calculate the retardation factor (Rf) for each band: ( Rf = \frac{\text{Distance traveled by spot}}{\text{Distance traveled by solvent front}} ).
  • Co-chromatography: Co-spot samples with an authentic MK-6 standard. A single, intensified band confirms the presence of MK-6 [4].
  • Specific Challenge for MK-6: Note that a novel methyl-substituted menaquinone-6 from Campylobacter spp. can co-chromatograph with a menaquinone-7 (MK-7) standard on reverse-phase TLC, potentially leading to misidentification. This underlines the importance of confirmatory techniques [4].
  • Further Analysis: For definitive identification, scrape the band of interest from the plate, elute the compound, and analyze it by UV spectrophotometry (showing characteristic menaquinone peaks at ~248, 260, 269, and 325 nm) and/or mass spectrometry [4].

Table 2: Key TLC Parameters and Identification Data for Menaquinone-6

Parameter Specification / Observation
TLC Plate Silica Gel 60 F₂₅₄ [3]
Mobile Phase Petroleum ether:Diethyl ether (85:15 v/v) [4]
Visualization UV light at 254 nm (dark bands) [3]
Co-chromatography Co-migrates with authentic MK-6 standard [4]
Potential Pitfall Methyl-substituted MK-6 may co-migrate with MK-7 standard on TLC [4]
Confirmatory Techniques UV Spectrophotometry, Mass Spectrometry, NMR [4]

The logical pathway from TLC separation to compound confirmation is outlined below.

TLC_Logic Start TLC Analysis of Crude Extract Step1 Band Detection (UV 254 nm) Start->Step1 Step2 Rf Calculation & Co-chromatography Step1->Step2 Step3 Band Elution Step2->Step3 Step4 Confirmatory Analysis (UV-Vis, MS) Step3->Step4 End Positive ID of MK-6 Step4->End

Diagram 2: Logical Pathway for TLC-Based Identification

Applications in Drug Development & Research

The analysis of menaquinones like MK-6 is crucial in several high-value research areas.

  • Target Identification and Validation: The menaquinone biosynthesis pathway, particularly enzymes like MenA, is a validated target for developing novel antimicrobials against Gram-positive pathogens like Staphylococcus aureus and Mycobacterium tuberculosis [1] [2]. TLC is a vital tool for assessing the impact of novel inhibitors on menaquinone production in vivo.
  • Bacterial Chemotaxonomy: Menaquinone profiles are a standard criterion for the classification and identification of new bacterial taxa, especially within Actinomycetes [3]. TLC provides a first-line, rapid profiling method.
  • Drug Discovery Screening: Chromatographic techniques, including TLC, are indispensable in the early stages of drug discovery for isolating and identifying active compounds from complex biological mixtures, such as natural product extracts [5] [6].

Troubleshooting and Best Practices

  • Low Yield: If MK bands are faint or invisible with the Collins method, switch to the LCM method for higher recovery, especially for difficult-to-lyse species like some Microbacterium [3].
  • Poor Separation: Optimize the mobile phase ratio. Increasing the proportion of diethyl ether can increase polarity and change migration.
  • Misidentification: Always use a relevant standard for co-chromatography. Be aware that structural variants (e.g., methylated forms) can have similar Rf values; confirm identity with spectroscopic methods [4].
  • Spot Tailing: Ensure the sample is not overloaded and is dissolved in a relatively non-polar solvent to prevent issues with application.

Conclusion

TLC remains a fundamental, accessible, and powerful technique for the initial analysis of Menaquinone-6. The adoption of the LCM extraction method significantly enhances yield and efficiency. While TLC provides excellent separation and preliminary identification, its findings should be corroborated by advanced techniques like HPLC/UPLC-MS for definitive structural confirmation, especially in critical applications like drug development and taxonomic studies.


References

Comprehensive Application Notes and Protocol for Lysozyme-Chloroform-Methanol (LCM) Extraction of Menaquinone-6 from Actinomycetes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The Lysozyme-Chloroform-Methanol (LCM) method represents a significant advancement in the extraction of menaquinones (MKs), particularly menaquinone-6 (MK-6), from Actinomycetes and other bacterial strains. Menaquinones, also known as vitamin K2, are lipophilic compounds located in bacterial cell membranes that play crucial roles in electron transport during cellular respiration [1] [2]. MK profiles are extensively used in prokaryotic taxonomy, especially when proposing new Actinomycetes taxa [2].

The LCM method addresses a critical limitation of conventional extraction techniques, which often require freeze-dried cells and yield low concentrations of MKs from certain bacterial species [1] [2]. By utilizing lysozyme to enzymatically digest the thick, organic solvent-resistant cell walls of Actinomycetes prior to organic solvent extraction, the LCM method achieves substantially higher yields and reduces processing time [3] [2].

Theoretical Background

Menaquinone Biochemistry and Significance

Menaquinones are fat-soluble compounds composed of a 2-methyl-1,4-naphthoquinone skeleton with a side chain of varying numbers of isoprene units, designated as MK-n (where n = 1-15) [1] [2]. These compounds function as membrane-bound electron carriers in bacterial respiratory chains, with different bacterial taxa producing specific MK profiles that serve as valuable chemotaxonomic markers [4].

MK-6, containing six isoprene units, has been identified as the dominant quinone in specific bacterial species including certain strains of Micrococcus luteus, Desulfovibrio gigas, Desulfovibrio vulgaris, and various Flavobacterium species [4]. The biosynthesis of MK-6 occurs via the superpathway of menaquinol-6 biosynthesis, which utilizes chorismate and isochorismate from the shikimate pathway as key precursors [4] [5].

Lysozyme Mechanism in Cell Wall Disruption

Lysozyme (EC 3.2.1.17, muramidase) is an antimicrobial enzyme that hydrolyzes β-1,4-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in bacterial peptidoglycan [6] [7]. This activity compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria like Actinomycetes, leading to cellular lysis [6] [8].

The enzyme's catalytic mechanism involves two critical amino acid residues: glutamic acid 35 (Glu35) acts as a proton donor to cleave the glycosidic bond, while aspartate 52 (Asp52) functions as a nucleophile to generate a glycosyl enzyme intermediate [6]. This targeted enzymatic action makes lysozyme particularly effective for disrupting the structurally complex Actinomycete cell walls without degrading the menaquinones of interest.

G A Actinomycetes Cell B Lysozyme Treatment (1 mg/mL, 37°C, 1 hour) A->B C Cell Wall Disruption (Hydrolysis of peptidoglycan) B->C D Organic Solvent Extraction (Chloroform:MeOH 2:1 v/v) C->D E Menaquinone Release D->E F Concentration (Rotary Evaporation) E->F G Purification (TLC, HPLC/UPLC) F->G H MK-6 Analysis (UV, MS) G->H

Comparative Performance Data

Table 1: Comparison of MK Extraction Efficiency Between LCM and Collins Methods [1] [2]

Bacterial Strain LCM Method (mg/g DCW) Collins Method (mg/g DCW) Fold Increase
Brachybacterium squillarum JCM 16464T 0.664 ± 0.040 0.020 ± 0.003 33.2
Microbacterium ureisolvens CFH S00084T 0.355 ± 0.022 0.001 ± 0.001 355.0
Georgenia subflava Y32T 0.921 ± 0.084 0.054 ± 0.007 17.1
Microbacterium ginsengiterrae JCM 15516T 0.322 ± 0.035 0.021 ± 0.002 15.3
Nesterenkonia halobia JCM 15475T 0.100 ± 0.010 0.009 ± 0.001 11.1
Saccharopolyspora coralli E2AT 0.063 ± 0.006 0.012 ± 0.001 5.3
Microbacterium yannicii JCM 18959T 0.201 ± 0.014 0.041 ± 0.005 4.9
Brevibacterium linens JCM 1327T 0.110 ± 0.011 0.027 ± 0.002 4.1
Janibacter melonis JCM 16063T 0.715 ± 0.079 0.591 ± 0.041 1.2

Table 2: Chromatographic Separation Parameters for MK Analysis [1] [2]

Menaquinone UPLC Retention Time (min) HPLC Retention Time (min) UV Absorption Maxima (nm)
MK-5 1.10 5.27 247.5, 269.5
MK-6 1.42 6.49 247.5, 269.5
MK-7 2.16 8.68 247.5, 269.5
MK-8 2.93 10.88 247.5, 269.5
MK-9 3.51 12.36 247.5, 269.5
MK-10 4.84 15.71 247.5, 269.5
MK-11 6.70 20.20 247.5, 269.5
MK-12 9.32 26.12 247.5, 269.5
MK-13 12.98 33.98 247.5, 269.5
MK-14 18.14 44.46 247.5, 269.5
MK-15 25.39 58.48 247.5, 269.5

Detailed LCM Protocol

Reagents and Equipment

Essential Reagents:

  • Lysozyme (suitable for molecular biology)
  • Chloroform (HPLC grade)
  • Methanol (HPLC grade)
  • Tris-HCl buffer (10 mM, pH 7.4)
  • Isopropanol (HPLC grade)
  • Hexane and diethyl ether (for TLC development)
  • Silica gel HF254 TLC plates

Required Equipment:

  • Rotary evaporator with water bath (35°C)
  • Centrifuge with refrigeration capability (6,000×g)
  • Water bath (37°C)
  • Ultra Performance Liquid Chromatography (UPLC) or High Performance Liquid Chromatography (HPLC) system with UV detector
  • Mass spectrometer (MS) for identification
  • UV analyzer (254 nm)
  • 0.22 μm nylon syringe filters
  • Amber screw-top vials (2 mL)
Step-by-Step Extraction Procedure
  • Cell Harvesting and Washing

    • Obtain wet cellular mass (0.7-1.0 g) for each strain.
    • Wash cells twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4) to remove media contaminants.
    • Suspend washed cells in 50 mL of 10 mM Tris-HCl buffer (pH 7.4) containing 50 mg of lysozyme (final concentration ~1 mg/mL).
  • Lysozyme Treatment

    • Mix the suspension thoroughly by shaking for 1 minute.
    • Incubate in a 37°C water bath for 1 hour, with brief shaking (1 minute) every 10 minutes to digest the cell wall.
    • Centrifuge the mixture for 15 minutes at 6,000×g to collect lysozyme-treated cells.
    • Note: Some Actinomycetes form colloidal solutions after lysozyme treatment that are difficult to centrifuge, making the subsequent water removal step critical [3].
  • Water Removal

    • Wash lysozyme-treated cells with 5 mL of methanol or ethanol to remove residual water.
    • Important: Collect the methanol/ethanol wash as it may contain dissolved MKs.
    • For easily-digested Actinomycetes, remove as much water as possible after centrifugation, then add an equal volume of methanol/ethanol to the remaining solution.
    • Shake several times and centrifuge for 15 minutes at 6,000×g.
    • Collect cells and wash with 5 mL of methanol/ethanol, collecting the top water-methanol solution.
  • Organic Solvent Extraction

    • Add 10 mL of chloroform:methanol (2:1 v/v) to the cells and shake for 1 minute to extract MKs.
    • Repeat the chloroform-methanol extraction three times, collecting approximately 30 mL of crude extract total.
  • Concentration and Purification

    • Combine the methanol/ethanol and chloroform-methanol extracts.
    • Dry using a rotary evaporator at 35°C.
    • Dissolve the dry product with 500 μL of chloroform-methanol (2:1 v/v), repeating 3-4 times.
    • Purify the crude extract by Thin-Layer Chromatography (TLC) using 0.4-0.5 mm layers of silica gel HF254 (10 × 10 cm) and a developing solvent consisting of hexane:diethyl ether (85:15, v/v).
    • Detect MKs under brief irradiation with short-wave UV light (254 nm). MKs typically migrate to Rf ≈ 0.7 in this system.
    • Collect the MK band and elute using 1.5 mL isopropanol.
  • Sample Preparation for Analysis

    • Filter isopropanol-eluted MKs through 0.22 μm nylon syringe filters into 2-mL amber screw-top vials.
    • Analyze by UPLC-UV/MS or HPLC-UV/MS [3] [1] [2].

Analytical Methodologies

Chromatographic Separation

For optimal separation and identification of MK-6:

UPLC Conditions:

  • System: Ultra-Performance Liquid Chromatography
  • Detection: UV at 254 nm
  • MK-6 retention time: ~1.42 minutes
  • Spectral characteristics: Dual peaks at 247.5 nm and 269.5 nm

HPLC Conditions (Alternative):

  • System: High-Performance Liquid Chromatography
  • Detection: UV at 254 nm
  • MK-6 retention time: ~6.49 minutes
  • Spectral characteristics: Dual peaks at 248.3 nm and 269.6 nm
  • Sample volume: 10 μL recommended for better signal detection
Mass Spectrometric Identification
  • Ionization mode: Positive ion electrospray
  • Primary ion fragment: [M + Na]+
  • Method confirmation: Compare observed molecular mass with theoretical values for MK-6 and related hydrogenated analogues [1] [2].

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for LCM Extraction

Problem Possible Cause Solution
Low MK yield Incomplete cell wall digestion Increase lysozyme concentration (1-2 mg/mL) or extend incubation time (up to 2 hours)
Colloidal solution after lysozyme treatment Over-digestion of easily-digested Actinomycetes Ensure thorough water removal step; add equal volume methanol before centrifugation
Weak or invisible MK bands on TLC Low MK concentration in source strain Use wet cells instead of freeze-dried; ensure all solvent extracts are collected
Poor chromatographic separation Suboptimal mobile phase or column conditions Validate system with MK standards; adjust solvent ratios
Multiple unknown peaks in MS Contaminants or degraded products Ensure proper washing steps; use fresh solvents

Applications in Research and Development

The LCM extraction method has significant applications across multiple domains:

  • Bacterial Taxonomy: MK profiles are essential for classification of new Actinomycetes taxa [1] [2]
  • Pharmaceutical Research: MKs demonstrate potential anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities [9]
  • Nutraceutical Development: Vitamin K2 (menaquinone) production for dietary supplements [9]
  • Metabolic Engineering: Strain development for enhanced MK production [5]

Advantages and Limitations

Advantages:
  • Higher Yield: 1.2 to 355-fold increase in MK concentration compared to conventional methods [1] [2]
  • Time Efficiency: ~3 hours for crude extract vs. overnight processing with Collins method
  • Enhanced Sensitivity: Detection of trace menaquinones previously undetectable
  • Versatility: Applicable to various Actinomycetes strains with minimal optimization
Limitations:
  • Variable lysozyme sensitivity among different bacterial strains
  • Potential formation of colloidal solutions with some Actinomycetes species
  • Requires optimization of lysozyme concentration and incubation time for new strains

Conclusion

The Lysozyme-Chloroform-Methanol (LCM) extraction method represents a robust, efficient, and sensitive approach for the isolation and identification of menaquinone-6 from Actinomycetes. By addressing the critical bottleneck of cellular disruption through enzymatic pretreatment, this method significantly enhances extraction efficiency while reducing processing time. The comprehensive protocol detailed in these application notes provides researchers with a standardized methodology that can be adapted to various bacterial taxa, supporting advancements in microbial taxonomy, pharmaceutical development, and metabolic engineering.

References

Comprehensive Analysis of Menaquinone-6 in Dairy Products: Analytical Methods and Concentrations in Cheese

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Menaquinones in Dairy Products

Vitamin K represents a group of fat-soluble vitamers essential for human health, primarily known for their role in blood coagulation but increasingly recognized for their importance in bone metabolism and cardiovascular health. These vitamers are categorized into two main groups: phylloquinone (K1), which is synthesized by plants and constitutes the majority of dietary vitamin K intake, and menaquinones (K2), which are primarily of bacterial origin and differ in the length of their isoprenoid side chains (designated MK-n, where n indicates the number of isoprenoid units). While dietary phylloquinone comes mainly from green leafy vegetables, menaquinones are predominantly found in fermented foods, with cheese representing the most significant source in the Western diet [1] [2].

The interest in menaquinones, particularly long-chain forms (MK-6 to MK-10), has grown substantially in recent years due to their superior bioavailability and longer half-life in circulation compared to phylloquinone. While MK-4 is the primary menaquinone in animal products, longer-chain menaquinones including MK-6 are synthesized by specific bacteria during the fermentation and ripening processes in cheese production [1] [3]. Among the various menaquinones, MK-6 has been identified as a potentially significant component, though it typically appears at lower concentrations than MK-8, MK-9, and MK-10 in most cheese varieties. The analysis of MK-6 presents particular challenges due to its low abundance and the complexity of the cheese matrix, requiring sophisticated extraction and chromatographic techniques for accurate quantification [1] [4].

Quantitative Analysis of Menaquinone-6 in Cheese

Concentration Variations Across Cheese Types

Research indicates that the menaquinone content in cheese varies considerably depending on multiple factors including the cheese type, ripening time, fat content, starter cultures used, and geographical origin. While most studies have focused on the more abundant menaquinones (MK-8, MK-9, and MK-10), data specifically on MK-6 is less frequently reported but reveals important patterns. In a comprehensive analysis of Dutch cheeses, MK-6 was detected in consistent though modest amounts across different varieties, typically ranging between 3.0-4.9 ng/g (μg/kg) [1] [2]. These values are substantially lower than the concentrations of MK-8, MK-9, and MK-10 in the same cheeses, suggesting that MK-6 represents a minor component of the total menaquinone profile in most dairy products.

The production of menaquinones in cheese is primarily driven by bacterial activity during the ripening process. Specific lactic acid bacteria, including Lactococcus species, have been identified as key producers of menaquinones in semi-hard cheeses. For instance, in Vacherin Fribourgeois and Raclette cheeses, Lactococcus spp. primarily produce MK-9 and MK-8, with MK-6 being a minor component [3]. Similarly, in Swiss-type cheeses such as Emmental, propionibacteria are responsible for menaquinone production, though these cheeses are characterized by high concentrations of MK-9(4H) rather than MK-6 [3]. The specific strains of starter cultures used in cheese production significantly influence the final menaquinone profile, including MK-6 content [3].

Table 1: MK-6 Concentrations in Various Cheese Types

Cheese Type Origin/Characteristics Fat Content (%) Ripening Time MK-6 (ng/g) Total Vitamin K2 (ng/g)
Gouda Netherlands, industrial 50 4 weeks 4.8 473
Gouda Netherlands, industrial 50 13 weeks 4.3 656
Gouda Netherlands, industrial 50 26 weeks 4.8 729
Milner Netherlands, demi-fat 30 4 weeks 3.0 436
Edam Netherlands 40 Not specified Not detected 647
Maasdam Netherlands 45 5 weeks Not detected 490
Factors Influencing MK-6 Concentrations

Several technological parameters significantly influence the MK-6 content in cheese products. Ripening time appears to have a variable effect on MK-6 concentrations. Unlike some longer-chain menaquinones that increase with extended ripening, MK-6 levels often remain relatively stable throughout the maturation process [1]. For example, in Gouda cheese, MK-6 concentrations showed minimal change between 4 weeks (4.8 ng/g) and 26 weeks (4.8 ng/g) of ripening, while total vitamin K2 content increased substantially from 473 to 729 ng/g over the same period [1]. This suggests that MK-6 production occurs primarily during the early stages of fermentation and does not accumulate significantly with extended aging.

The fat content of cheese is strongly correlated with total menaquinone concentrations, but this relationship appears less consistent for MK-6 specifically. Reduced-fat varieties generally contain lower overall menaquinone levels, typically 5-22% of those found in full-fat equivalents [5]. However, the proportional distribution of different menaquinones may shift with fat content, with some studies showing relatively stable MK-6 percentages across full-fat, reduced-fat, and low-fat varieties [1]. The starter culture composition represents another critical factor, as different bacterial strains have distinct menaquinone production capabilities. For instance, specific strains of Lactococcus lactis ssp. cremoris produce characteristic menaquinone profiles that significantly influence the final MK-6 content [3].

Table 2: Comparison of Menaquinone Profiles in Different Cheese Types

Cheese Type MK-6 (ng/g) MK-7 (ng/g) MK-8 (ng/g) MK-9 (ng/g) Dominant MK Starter Culture/Bacteria
Gouda (13 weeks) 4.3 15.9 87.6 396 MK-9 Lactococcus species
Emmental (>90 days) Not reported Not reported Not reported 468 (MK-9(4H)) MK-9(4H) Propionibacterium freudenreichii
Vacherin Fribourgeois Not reported Not reported 70 149 MK-9 Lactococcus species
Raclette Not reported Not reported 66 167 MK-9 Lactococcus species
Norwegian Gamalost Not reported Not reported Not reported Not reported Not reported Not specified

Sample Preparation Protocols

Cheese Homogenization and Storage

Proper sample preparation is crucial for accurate quantification of MK-6 in cheese products due to the heterogeneous nature of cheese and the low concentrations of target analytes. The following protocol has been adapted from established methods in the literature [1] [4]:

  • Sample Preparation: Begin with representative cheese samples cut into approximately 1 cm³ cubes to ensure homogeneous sampling. Immediately freeze the samples in liquid nitrogen to preserve labile vitamin K compounds and prevent degradation.

  • Homogenization: Process the frozen cheese cubes using a pre-chilled coffee grinder or similar mechanical homogenizer for approximately 20 seconds until a fine, uniform powder is obtained. Maintain samples in a frozen state throughout this process to avoid thawing and potential analyte loss.

  • Storage: Transfer the homogenized cheese powder to amber plastic containers or glass vials to protect from light, which can degrade vitamin K compounds. Store at -20°C until analysis, with recommended analysis within 3 weeks of preparation to ensure analyte stability [1] [4].

For long-term storage beyond one month, consider storing samples at -80°C with an inert atmosphere (nitrogen flushing) to maximize preservation of vitamin K compounds. Always allow samples to equilibrate to room temperature in a desiccator before weighing to prevent moisture condensation.

Moisture Content Determination

Accurate determination of moisture content is essential for expressing MK-6 concentrations on a dry weight basis, enabling valid comparisons between different cheese types:

  • Weigh an empty aluminum foil container and record the weight.

  • Add approximately 5 g of homogenized cheese sample to the container and record the total weight.

  • Place the sample in an incubator or oven at 102°C for 18 hours to completely remove moisture.

  • Transfer the dried sample to a desiccator and allow to cool to room temperature.

  • Weigh the container with the dried cheese and calculate the moisture content using the formula:

    % Moisture = [(Weight before drying - Weight after drying) / Sample weight] × 100

  • Perform this determination in triplicate for each cheese type to ensure statistical reliability [4].

Vitamin K Extraction and Clean-up Methods

Lipid Extraction from Cheese Matrix

The extraction of vitamin K compounds from cheese requires efficient liberation of these fat-soluble vitamers from the complex protein-fat matrix. The following protocol has been successfully applied in multiple studies [1] [4]:

  • Weigh 0.5 g of homogenized cheese sample into a screw-cap glass tube or amber Eppendorf tube.
  • Add 125 ng of internal standards, including deuterium-labeled d7-PK, d7-MK-4, d7-MK-7, and d7-MK-9 to correct for extraction efficiency and matrix effects [4].
  • Add 5 mL of extraction solvent consisting of chloroform-methanol (1:1, v/v) or alternatively 2-propanol/n-heptane/water for a less hazardous alternative [1] [4].
  • Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
  • Centrifuge at 4000 × g for 10 minutes to separate phases and transfer the organic layer to a new tube.
  • Repeat the extraction twice more with fresh solvent and combine all organic phases.
  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen gas at 40°C to prevent degradation of heat-sensitive compounds.

For cheeses with higher fat content, a lipase digestion step may be incorporated prior to extraction to improve recovery. In this case, incubate the sample with lipase solution (60 U/mL) at 37°C for 30-60 minutes before proceeding with the solvent extraction [1].

Solid Phase Extraction Clean-up

The crude lipid extract requires purification to remove interfering compounds before chromatographic analysis:

  • Condition a silica solid-phase extraction (SPE) column with 5 mL of hexane or a suitable non-polar solvent.
  • Reconstitute the dried extract in 200 μL of hexane and apply to the conditioned SPE column.
  • Wash the column with 5-10 mL of hexane or hexane containing 1-5% diethyl ether to remove non-polar interferents while retaining vitamin K compounds.
  • Elute the vitamin K vitamers (including MK-6) with 10 mL of hexane containing 5-10% diethyl ether or alternatively with dichloromethane if stronger elution is required.
  • Evaporate the eluate to dryness under nitrogen and reconstitute in 80-100 μL of isopropanol or methanol for chromatographic analysis [1] [4].

The efficiency of the extraction and clean-up procedure should be validated using appropriate matrix-matched quality controls and internal standard recovery calculations. Typical recovery rates for menaquinones from cheese matrix using these methods range from 80-95% when properly optimized [4].

Chromatographic Analysis of MK-6

HPLC with Fluorometric Detection

High-performance liquid chromatography (HPLC) with post-column reduction and fluorometric detection represents a highly sensitive and specific method for MK-6 quantification in cheese extracts:

  • Column: C-18 reversed-phase column (e.g., 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Isocratic or gradient elution using methanol or acetonitrile as organic modifiers
  • Flow Rate: 1.0-1.5 mL/min
  • Column Temperature: Maintain at 30-40°C for improved retention time stability
  • Injection Volume: 50-100 μL
  • Detection: Fluorescence detection with excitation at 240 nm and emission at 430 nm
  • Post-column Reduction: Incorporate a zinc reduction column between the analytical column and detector to reduce menaquinones to their fluorescent hydroquinone forms [1] [2]

This method provides excellent sensitivity with detection limits of approximately 10 pg per injection for each vitamer, sufficient for quantifying MK-6 in most cheese samples [1]. The retention time of MK-6 should be confirmed using authentic standards, and quantification should be performed using the internal standard method with calibration curves prepared in matrix-matched solutions.

LC-ESI-MS/MS Analysis

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) offers superior specificity and the ability to confirm analyte identity through characteristic fragmentation patterns:

  • Column: C-18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7-2.6 μm particle size)
  • Mobile Phase: Gradient elution with methanol and water, both containing 1-10 mM ammonium formate or acetate to enhance ionization
  • Ionization Mode: ESI in positive ion mode
  • Detection: Multiple reaction monitoring (MRM) with specific transitions for MK-6
  • Source Temperature: 300-500°C
  • Ion Spray Voltage: 4500-5500 V [6] [4]

For MK-6 analysis, the protonated molecule [M+H]+ typically has an m/z of 645.5, with characteristic product ions at m/z 187.1 (common to all menaquinones) and side chain-specific fragments. The use of deuterated internal standards (d7-MK-4, d7-MK-7, d7-MK-9) corrects for matrix effects and ionization efficiency variations [4]. This LC-MS/MS approach provides both high sensitivity with detection limits in the low ng/g range and definitive confirmation of MK-6 identity through its unique fragmentation pattern.

Bioaccessibility Assessment Using INFOGEST Model

The bioaccessibility of MK-6 from cheese products can be evaluated using the standardized in vitro digestion model INFOGEST 2.0, which simulates the human gastrointestinal tract:

  • Oral Phase: Weigh 1 g of cheese into a 15-mL amber Eppendorf tube. Add 1 mL of simulated salivary fluid (SSF) and incubate at 37°C for 2 minutes in an overhead rotator.

  • Gastric Phase: Add 2 mL of simulated gastric fluid (SGF) supplemented with gastric lipase (60 U/mL) and pepsin (2000 U/mL). Adjust pH to 3.0 using HCl and incubate at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase: Add 4 mL of simulated intestinal fluid (SIF) containing pancreatin (trypsin activity of 100 U/mL) and bile salts (10 mM). Adjust pH to 7.0 and incubate at 37°C for 2 hours with continuous mixing.

  • Centrifugation: Centrifuge the digest at 5500 × g for 30 minutes at 37°C to separate the aqueous micellar phase (containing bioaccessible compounds) from the solid residue.

  • Analysis: Collect the micellar phase and analyze for MK-6 content using the chromatographic methods described above [4].

The bioaccessibility is calculated as: Bioaccessibility (%) = (MK-6 in micellar phase / Total MK-6 in cheese) × 100

Studies have reported vitamin K bioaccessibility in cheese ranging from 6.4% to 80%, depending on the cheese type and composition [4]. This substantial variation highlights the importance of the cheese matrix in determining the nutritional value of MK-6, beyond simply its concentration.

The following diagram illustrates the complete analytical workflow for MK-6 quantification and bioaccessibility assessment:

MK6_workflow SamplePrep Sample Preparation Homogenization & Storage Moisture Moisture Content Determination SamplePrep->Moisture Extraction Lipid Extraction Internal Standards Added SamplePrep->Extraction INFOGEST Bioaccessibility Assessment INFOGEST 2.0 Protocol SamplePrep->INFOGEST CleanUp SPE Clean-up Silica Column Extraction->CleanUp HPLC HPLC Analysis Fluorometric Detection CleanUp->HPLC LCMS LC-MS/MS Analysis MRM Detection CleanUp->LCMS Data Data Analysis Quantification & Validation HPLC->Data LCMS->Data INFOGEST->Data

Conclusion

The analysis of menaquinone-6 in dairy products requires careful attention to sample preparation, extraction efficiency, and chromatographic separation due to its low concentration in complex cheese matrices. The protocols outlined herein provide reliable methods for MK-6 quantification, with HPLC-fluorescence detection offering a robust approach for routine analysis, while LC-MS/MS provides superior specificity for confirmatory analysis. The significant variation in MK-6 content across different cheese types – typically ranging from undetectable to approximately 5 ng/g – highlights the influence of production parameters, including starter cultures, ripening time, and cheese composition.

Furthermore, the assessment of bioaccessibility using the INFOGEST in vitro digestion model reveals that only a fraction of the total MK-6 content may be available for absorption, with values ranging from 6.4% to 80% depending on the cheese matrix. This emphasizes that the nutritional value of MK-6 in cheese depends not only on its concentration but also on its release from the food matrix during digestion. Future research should focus on optimizing cheese production parameters to enhance MK-6 content and bioaccessibility, while further method development should aim to improve sensitivity and throughput for routine analysis of this nutritionally significant menaquinone.

References

Comprehensive Application Notes and Protocols for Quantification of Menaquinone-6 in Microbial Biomass

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vitamin K2 and Menaquinone-6

Vitamin K2, specifically menaquinone-6 (MK-6), represents a crucial isoform of the menaquinone family characterized by a six-isoprene-unit side chain attached to the 2-methyl-1,4-naphthoquinone ring structure. MK-6 is predominantly of microbial origin and exhibits significant biological activity in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The interest in quantifying MK-6 in microbial biomass has grown substantially due to its potential applications in pharmaceutical development, nutraceutical production, and functional food enhancement. Accurate quantification of MK-6 presents particular analytical challenges due to its lipophilic nature, low concentration in biological matrices, and similarity to other menaquinone homologs, necessitating sophisticated extraction and separation methodologies.

The chemical structure of MK-6 contributes to its unique physicochemical properties, with a molecular weight that distinguishes it from other menaquinone homologs such as MK-4, MK-7, and MK-8. Unlike MK-4, which is primarily formed through tissue-specific conversion in animals, MK-6 is synthesized by specific microorganisms, including various Flavobacterium species and certain lactic acid bacteria used in food fermentations. This microbial origin makes fermentation processes the primary production method for MK-6, highlighting the importance of reliable quantification methods during process optimization and quality control in industrial biotechnology applications [1] [2].

Microbial Production of Menaquinones

Biosynthetic Pathways

Microbial production of menaquinones occurs through two primary biosynthetic pathways that converge to form the characteristic naphthoquinone structure:

  • Classical MK Pathway: This pathway, found in almost all aerobic or facultatively anaerobic prokaryotes, begins with the conversion of chorismate to isochorismate by MenF. Through a series of enzymatic reactions catalyzed by enzymes encoded by the menDHCEB operon, isochorismate is subsequently transformed into 1,4-dihydroxy-2-naphthoate, the direct precursor to the naphthoquinone ring [1].

  • Futalosine Pathway: Discovered more recently in Streptomyces coelicolor A3(2), this alternative pathway starts with the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid, catalyzed by MqnA. Through subsequent reactions mediated by MqnBCD enzymes, this intermediate is converted to 1,4-dihydroxy-6-naphthoate [1].

Both pathways utilize chorismate as the initial substrate, which is synthesized through the shikimate pathway from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). The isoprenoid side chain, which determines the specific menaquinone homolog (MK-n), is synthesized via either the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway, producing the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) building blocks [1]. The final assembly of menaquinone involves the membrane-bound enzymes polyprenyltransferase (MenA) and methyltransferase (MenG), which combine the naphthoquinone ring with the isoprenoid side chain.

Menaquinone-Producing Microorganisms

Various bacterial species produce different menaquinone homologs as shown in the table below:

Table 1: Menaquinone Profiles of Selected Microorganisms

Microorganism Dominant Menaquinone Homologs Applications References
Bacillus subtilis natto MK-7 Natto production [1]
Lactococcus lactis MK-3, MK-7, MK-9 Dairy fermentations [1]
Listeria monocytogenes MK-7 Food safety research [3]
Flavobacterium spp. MK-4, MK-5, MK-6 Biotechnology production [4]

The specific menaquinone profile produced by each microorganism depends on both genetic factors and cultivation conditions. For example, in Listeria monocytogenes, MK-7 production increases during low-temperature growth as part of a cold adaptation mechanism that helps maintain membrane fluidity [3]. This regulation demonstrates how environmental factors can influence menaquinone composition in microbial biomass, an important consideration for designing quantification protocols.

Sample Preparation Methods

Biomass Harvesting and Preparation

Proper collection and preparation of microbial biomass represent critical initial steps in MK-6 quantification:

  • Harvesting Method: Cultures should be harvested during late exponential or early stationary phase when menaquinone production is typically highest. Centrifugation at 10,000 × g for 10 minutes at growth temperature is recommended to preserve menaquinone integrity [3].

  • Biomass Processing: The resulting cell pellet should be washed thrice with phosphate-buffered saline (PBS) adjusted to growth temperature to remove medium components. For MK-6 extraction, wet biomass can be used directly without drying, as drying processes may potentially degrade menaquinones or reduce extraction efficiency [4].

  • Storage Conditions: If immediate extraction is not possible, biomass should be stored at -80°C under inert atmosphere to prevent oxidative degradation of menaquinones. Repeated freeze-thaw cycles should be avoided as they may compromise membrane integrity and affect menaquinone recovery [3].

Menaquinone Extraction Techniques

Efficient extraction of MK-6 from microbial biomass requires methods that effectively disrupt cellular membranes while preserving the chemical integrity of the target compound:

Table 2: Comparison of MK-6 Extraction Methods from Microbial Biomass

| Extraction Method | Solvent System | Extraction Conditions | Recovery Efficiency | Applications | |-----------------------|--------------------|----------------------------|-------------------------|-----------------| | Wet Cell Extraction | Ethanol pretreatment followed by methanol extraction | 30 min with ethanol (6:1 v/m), then 2×30 min with methanol (6:1 v/m) | 102.8% recovery compared to control | Flavobacterium biomass; suitable for large-scale processing [4] | | Liquid-Liquid Extraction (LLE) | Hexane, cyclohexane, isooctane, or chloroform | Multiple extraction cycles; may require combination with protein precipitation | Good selectivity and specificity; time-consuming [5] | | Solid-Phase Extraction (SPE) | C18 cartridges with methanol elution | After initial solvent extraction and concentration | Effective removal of interfering compounds; additional concentration step [5] |

The wet cell extraction method provides distinct advantages for MK-6 quantification, including elimination of the biomass drying step, reduced processing time, and maintenance of high recovery rates. The procedure involves pretreatment with absolute ethanol at a ratio of 6:1 (v/m) for 30 minutes, followed by two extractions with methanol at the same ratio for 30 minutes each. This approach has demonstrated excellent recovery efficiency of 102.8% compared to positive controls when applied to Flavobacterium biomass [4].

For more complex matrices or lower concentrations of MK-6, combination approaches may be necessary. Protein precipitation with organic solvents such as methanol or acetonitrile can be employed initially, followed by LLE or SPE to further purify the extract and remove interfering compounds [5]. The selection of specific extraction methods should be guided by the microbial species being analyzed, the matrix complexity, and the required sensitivity of the quantification assay.

Chromatographic Analysis of MK-6

Separation Methods

High-performance liquid chromatography (HPLC) represents the most widely employed technique for separation of MK-6 from other menaquinone homologs and interfering compounds:

  • Column Selection: Reverse-phase C18 columns are most commonly used for menaquinone separation. The specific column dimensions (150-250 mm length, 4.6 mm internal diameter) and particle size (3-5 μm) can be optimized based on resolution requirements. Columns with C8, C30, or phenyl stationary phases have also been reported for specialized applications [5].

  • Mobile Phase Composition: Binary solvent systems consisting of methanol and water are typically employed, often with addition of isopropanol or acetonitrile to modify selectivity. Mobile phase additives such as formic acid or acetic acid can improve peak shape and enhance detection sensitivity [5].

  • Elution Profile: Gradient elution is generally preferred for resolving multiple menaquinone homologs. A typical gradient might start with 70-80% methanol and increase to 95-100% organic phase over 20-30 minutes, followed by column re-equilibration. For isocratic separation of specifically MK-6, methanol alone has been successfully employed at a flow rate of 0.52 mL/min [4].

The following diagram illustrates the complete analytical workflow for MK-6 quantification from microbial biomass:

Figure 1: Complete analytical workflow for quantification of MK-6 from microbial biomass, covering sample preparation, chromatographic separation, detection, and data analysis steps.

Detection Methods

Various detection techniques can be employed for MK-6 quantification, each with distinct advantages and limitations:

Table 3: Detection Methods for MK-6 Quantification in Biological Samples

Detection Method Principle Limit of Detection Advantages Limitations
Mass Spectrometry (MS/MS) Mass-to-charge ratio measurement of ionized molecules Low ng/mL range High sensitivity and specificity; minimal sample purification; ability to use stable isotope internal standards Expensive instrumentation; matrix effects can suppress ionization [5]
Fluorescence Detection (FLD) Detection of native fluorescence after post-column reduction Mid ng/mL range Excellent sensitivity; reduced matrix interference compared to UV Requires post-column reduction with zinc or platinum catalysts; additional instrumentation complexity [5]
Ultraviolet Detection (UV) Absorption of UV light at 248-270 nm High ng/mL to μg/mL range Universal availability; cost-effectiveness; no special modification needed Lower sensitivity; more susceptible to matrix interference [5]
Electrochemical Detection (ECD) Oxidation/reduction current measurement Low ng/mL range Good sensitivity for electroactive compounds like menaquinones Complex sample preparation; prolonged analysis time [5]

Liquid chromatography tandem mass spectrometry (LC-MS/MS) has emerged as the preferred detection method for MK-6 quantification due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple menaquinone homologs. MS detection typically employs electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) transitions specific to MK-6. The use of deuterated internal standards (e.g., d7-MK-6) further enhances quantification accuracy by correcting for matrix effects and extraction efficiency variations [6] [5].

For laboratories without access to MS instrumentation, fluorescence detection provides a sensitive alternative, though it requires additional post-column reduction equipment to convert the quinone to its fluorescent hydroquinone form. The reduction can be achieved using solid-phase zinc or platinum catalysts incorporated into a post-column reactor [5].

Data Analysis and Method Validation

Calibration Approaches

Accurate quantification of MK-6 presents unique challenges due to its endogenous nature in microbial biomass and the lack of truly blank matrices. Several calibration strategies have been developed to address this issue:

  • Surrogate Matrices: Artificial matrices or mobile-phase solvents can be used to prepare calibration standards when the natural microbial matrix contains endogenous MK-6. The method of standard addition represents a particularly effective approach, where known amounts of MK-6 standard are added to aliquots of the sample itself, eliminating matrix mismatch effects [5].

  • Background Subtraction: This approach uses the same matrix for calibration curve construction as the study samples, with subtraction of the endogenous MK-6 background signal. This method ensures that recovery and matrix effects are identical for both calibration standards and samples [5].

  • Stable Isotope Dilution: The use of deuterated internal standards (d7-MK-6) represents the gold standard for quantification, as the stable isotope-labeled analog experiences nearly identical extraction efficiency, matrix effects, and ionization characteristics as the native MK-6, while being distinguishable by mass spectrometry [6] [5].

Quality Control and Method Validation

Rigorous method validation is essential to ensure the reliability of MK-6 quantification data:

  • Accuracy and Precision: Validation should include determination of intra-day and inter-day precision (typically <15% RSD) and accuracy (85-115% of nominal values) at multiple concentration levels across the calibration range [5].

  • Recovery Efficiency: Extraction recovery should be determined by comparing the response of MK-6 from biological samples with that of standards spiked into extraction solvent, with acceptable recovery generally ranging from 85-115% [4].

  • Limit of Quantification: The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio greater than 10 and accuracy and precision meeting acceptance criteria [5].

  • Matrix Effects: For LC-MS/MS methods, matrix effects should be evaluated by comparing the response of standards in solvent with standards spiked into blank matrix extracts. Matrix factor calculations should fall within 0.8-1.2, indicating minimal suppression or enhancement of ionization [5].

Experimental Protocols

Standard Operating Procedure for MK-6 Extraction from Microbial Biomass

Principle: This protocol describes a simple and efficient method for extraction of MK-6 from wet microbial biomass without drying, using sequential ethanol pretreatment and methanol extraction, adapted from Wang et al. (2018) with modifications [4].

Reagents and Materials:

  • Absolute ethanol (HPLC grade)
  • Methanol (HPLC grade)
  • Phosphate-buffered saline (PBS), pH 7.4
  • MK-6 standard (commercially available)
  • d7-MK-6 internal standard (for quantitative analysis)
  • Glass centrifuge tubes with Teflon-lined caps
  • Ultrasonic bath or homogenizer
  • Centrifuge capable of 10,000 × g

Procedure:

  • Biomass Preparation: Harvest microbial culture during late exponential phase by centrifugation at 10,000 × g for 10 minutes at 4°C. Wash cell pellet three times with cold PBS and determine wet weight.

  • Ethanol Pretreatment: Resuspend biomass in absolute ethanol at a ratio of 6:1 (v/m). Vortex thoroughly and incubate for 30 minutes at room temperature with occasional mixing.

  • Primary Methanol Extraction: Add methanol to the ethanol-treated suspension at a ratio of 6:1 (v/m relative to original wet weight). Mix thoroughly and sonicate in a cold water bath for 15 minutes. Centrifuge at 8,000 × g for 10 minutes and collect supernatant.

  • Secondary Methanol Extraction: Re-extract the pellet with fresh methanol at the same ratio, sonicate for 15 minutes, centrifuge, and combine supernatants.

  • Sample Concentration: Evaporate the combined extracts under a stream of nitrogen at 40°C. Reconstitute the residue in appropriate mobile phase for chromatographic analysis.

Notes:

  • For difficult-to-lyse microorganisms, additional cell disruption methods such as bead beating or French press may be incorporated after ethanol pretreatment.
  • Processing should be conducted under subdued light to prevent photodegradation of menaquinones.
  • For quantitative analysis, add internal standard (d7-MK-6) prior to the extraction process.
HPLC-MS/MS Quantification Method for MK-6

Instrumentation:

  • HPLC system with binary pump, autosampler, and column oven
  • Tandem mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: C18 (150 × 4.6 mm, 3.5 μm)

Chromatographic Conditions:

  • Mobile Phase A: Methanol with 0.1% formic acid
  • Mobile Phase B: Water with 0.1% formic acid
  • Gradient Program: 0 min: 80% A; 0-5 min: 80-95% A; 5-15 min: 95% A; 15-16 min: 95-100% A; 16-25 min: 100% A; 25-26 min: 100-80% A; 26-30 min: 80% A (equilibration)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 10-20 μL

MS/MS Parameters:

  • Ionization Mode: ESI positive
  • MRM Transitions: MK-6: 649.5 → 187.1 (quantifier); 649.5 → 225.1 (qualifier)
  • d7-MK-6: 656.5 → 194.1
  • Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Curtain Gas: 25 psi
  • Collision Gas: Medium

Calibration Curve: Prepare calibration standards in the range of 0.5-500 ng/mL by serial dilution of MK-6 stock solution in mobile phase. Include internal standard at constant concentration in all standards and samples.

Troubleshooting Guide

Table 4: Common Issues in MK-6 Quantification and Recommended Solutions

Problem Potential Causes Recommended Solutions
Low Recovery Incomplete cell disruption; inefficient extraction; degradation Optimize pretreatment method; incorporate sonication or homogenization; process under inert atmosphere; use fresh antioxidants
Poor Chromatographic Resolution Column aging; inappropriate mobile phase; co-eluting interferences Condition new column properly; adjust mobile phase composition (try adding isopropanol); optimize gradient profile
Matrix Effects in MS Ion suppression from co-extracted compounds Improve sample cleanup; use stable isotope internal standard; dilute sample if within linear range
Inconsistent Results Instability of MK-6; variation in extraction efficiency Standardize extraction time and temperature; use internal standard; minimize light exposure; prepare fresh standards

Conclusion

The accurate quantification of menaquinone-6 in microbial biomass requires careful consideration of extraction methodologies, chromatographic separation, and detection techniques. The protocols outlined in this document provide robust methods for MK-6 analysis that can be adapted to various microbial systems and research applications. As interest in the health benefits of menaquinones continues to grow, these analytical methods will play an increasingly important role in the development of MK-6-enriched products and the optimization of microbial production processes. Further method refinements will likely focus on increasing throughput, reducing solvent consumption, and enhancing sensitivity to enable analysis of smaller sample sizes.

References

Comprehensive Application Notes and Protocols for Menaquinone-6 Respiratory Quinone Analysis in Microbial Community Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Respiratory Quinones and Microbial Community Analysis

Respiratory quinones are lipophilic redox compounds that play fundamental roles in electron transport chains across prokaryotic and eukaryotic organisms. These membrane-bound molecules serve as essential components of cellular respiration, with their structural variations providing valuable insights into microbial community composition and metabolic functioning. The analysis of respiratory quinones, particularly menaquinone-6 (MK-6), has emerged as a powerful culture-independent tool for characterizing microbial communities in diverse environments, including activated sludge, digested sludge, compost, and various biological samples such as swine and Japanese quail feces. [1] Unlike DNA-based approaches, quinone profiling captures only viable, metabolically active cells, offering a real-time snapshot of microbial community structure and functional capacity. [2]

The theoretical foundation of respiratory quinone analysis rests on the principle that specific quinone types correlate with particular microbial groups and their metabolic adaptations. Menaquinones (MKs), including MK-6, are primarily associated with anaerobic and microaerophilic respiration, commonly found in Actinobacteria and Firmicutes, while ubiquinones (UQs) dominate in aerobic respiratory systems typical of Proteobacteria. [2] The structural diversity of menaquinones—including variations in isoprenoid chain length (e.g., MK-6, MK-7, MK-8) and hydrogenation states (e.g., MK-6(H₂), MK-6(H₄))—enables fine-tuned discrimination between bacterial populations and their physiological states. This molecular diversity forms the basis for using MK profiles as chemotaxonomic fingerprints that connect community composition with metabolic function in complex biological systems. [1] [2]

Analytical Methodologies for Respiratory Quinone Extraction and Separation

Supercritical Fluid Extraction and Ultra Performance Liquid Chromatography

Supercritical fluid extraction represents a significant advancement over conventional organic solvent extraction methods, offering enhanced efficiency, reduced solvent consumption, and shorter processing times. The SFE protocol utilizing supercritical carbon dioxide with methanol modifier has demonstrated superior performance for extracting respiratory quinones from complex environmental and biological matrices. The optimized extraction conditions entail maintaining the system at 55°C temperature and 25 MPa pressure with 10% (v/v) methanol as a modifier for 15 minutes of static-dynamic extraction. [1] A critical innovation in this methodology involves the in-line solid-phase cartridge trap, which effectively captures the extracted quinones without requiring further purification steps, significantly streamlining the sample preparation workflow. [1]

Following extraction, the UPLC analysis with a photo diode array detector enables the simultaneous determination of both ubiquinones and menaquinones without tedious pretreatment procedures. The chromatographic separation employs reverse-phase conditions with a C18 column and methanol-isopropanol-based mobile phase, allowing for resolution of various isoprenologs including MK-6. The diode array detection at 270 nm for ubiquinones and 326 nm for menaquinones provides selective identification and confirmation of target compounds. [1] [2] This combined SFE-UPLC approach reduces total analysis time by more than 50% compared to conventional methods while maintaining analytical precision, with the entire workflow completed in approximately 3 hours per sample compared to 6+ hours with traditional approaches. [1]

Table 1: Optimized SFE Parameters for Respiratory Quinone Extraction

Parameter Optimized Condition Alternative Range Purpose
Temperature 55°C 40-60°C Enhance solubility and diffusion rates
Pressure 25 MPa 20-30 MPa Maintain supercritical state of CO₂
Modifier 10% (v/v) Methanol 5-15% Methanol Improve quinone solubility
Extraction Time 15 min 10-20 min Balance efficiency and throughput
Trapping Method In-line SPE cartridge Off-line collection Simplify sample preparation
Comprehensive LC-MS/MS Analysis

For laboratories requiring ultimate sensitivity and structural confirmation, UHPLC-APCI/APPI-MS/MS provides a powerful alternative for menaquinone-6 analysis. This methodology delivers femtomole-level detection limits and enables simultaneous quantification of multiple quinone classes without prior fractionation. The mass spectrometry platform typically utilizes atmospheric pressure chemical ionization in positive mode for standard UQ and MK analysis, while atmospheric pressure photoionization is recommended for low-abundance hydrogenated menaquinones. [2] The detection of MK-6 employs multiple reaction monitoring with the transition m/z 648.6→187.0, providing high specificity in complex matrices. [2]

The LC-MS/MS workflow incorporates rigorous quality control measures including internal standardization with isotope-labeled quinones, matrix spike recovery tests (typically 85-110%), and continuous calibration verification. This method demonstrates excellent precision with intra-run CV ≤ 8% and inter-run CV ≤ 12%, ensuring reliable quantification across multiple analytical batches. [2] For structural confirmation of unknown or co-eluting peaks, high-resolution qTOF-MS/MS provides exact mass measurements and fragmentation patterns that enable definitive identification. The comprehensive analyte panel covers not only MK-6 but also related isoprenologs and hydrogenated derivatives, allowing complete microbial community profiling from minimal sample material (as little as 10 mg lyophilized biomass). [2]

Table 2: Analytical Performance Characteristics for MK-6 Quantification

Analytical Parameter SFE-UPLC/PDA LC-APCI-MS/MS LC-APPI-MS/MS
Detection Limit ~50 pmol 1-5 fmol on-column ~0.5-2 fmol on-column
Linear Range 3 orders of magnitude 4-5 orders of magnitude 4-5 orders of magnitude
Precision (Intra-run) ≤10% RSD ≤8% RSD ≤8% RSD
Specificity Retention time + UV spectrum MRM transition + RT MRM transition + RT
Structural Confirmation UV spectrum MS/MS fragmentation MS/MS fragmentation
Sample Throughput ~12 samples/day ~8-10 samples/day ~8-10 samples/day

Experimental Protocols

Sample Preparation and Extraction Procedures

Proper sample handling is critical for accurate menaquinone analysis, as these compounds are susceptible to photo-degradation and oxidative damage. Environmental samples including activated sludge, digested sludge, compost, and fecal materials should be collected in amber glass containers and immediately frozen at -20°C or lower to preserve quinone integrity. [1] [2] For SFE extraction, samples are first lyophilized and homogenized to a fine powder, with 50-100 mg of dried material typically representing the optimal balance between analytical sensitivity and practical handling. The powdered sample is then mixed with inert dispersion medium (often diatomaceous earth) to prevent channeling during supercritical fluid extraction and loaded into the SFE extraction vessel. [1]

The conventional organic solvent extraction method, while more time-consuming, provides a reliable reference procedure for method validation. This protocol involves repeated extraction with chloroform-methanol (2:1 v/v) mixtures, followed by concentration under nitrogen stream and purification using solid-phase extraction with silica cartridges. [1] Although this method requires larger solvent volumes and extends processing time to 6+ hours per sample, it remains valuable for cross-validation studies and matrices where SFE efficiency may be suboptimal. For both extraction methods, the addition of 0.01% butylated hydroxytoluene as an antioxidant is recommended to prevent quinone degradation during processing, particularly for samples with high oxidative potential. [2]

Instrumental Analysis and Quantification

Chromatographic separation of menaquinone-6 from other respiratory quinones employs reversed-phase UPLC conditions with a C18 column (2.1 × 100 mm, 1.7 µm particle size) maintained at 35-40°C. The mobile phase typically consists of methanol-isopropanol mixtures with gradient elution programmed from 20% to 95% organic modifier over 10-15 minutes at a flow rate of 0.2-0.3 mL/min. [1] [2] For UV detection, menaquinones are monitored at 326 nm with ubiquinones detected at 270 nm, allowing class-specific identification and peak assignment. [2]

Quantification of MK-6 is achieved through external calibration with authentic standards, with typical calibration curves spanning 0.1-100 µg/mL. For highest accuracy, internal standardization with class-matched or isotope-labeled quinones (e.g., deuterated MK-6) is recommended, particularly for LC-MS/MS applications. [2] System suitability tests should be performed before each analytical batch, verifying retention time stability (± 0.05 min tolerance), peak symmetry (asymmetry factor 0.8-1.5), and calibration accuracy (R² ≥ 0.995). [2] Quality control samples at low, medium, and high concentrations should be interspersed throughout the analytical batch, with acceptance criteria typically set at ±15% of nominal values for quantitative accuracy.

Data Interpretation and Applications

Analytical Data Processing and Microbial Community Assessment

Data processing begins with the identification of MK-6 based on retention time matching with certified standards and confirmation by UV spectrum (λmax = 326 nm) or MS/MS fragmentation pattern. Quantification is performed by integrating the peak area and interpolating from the calibration curve, with results expressed as absolute amounts (µmol/kg dry weight) or relative mole percentages of total respiratory quinones. [1] The quinone profile is then constructed by calculating the mole fraction of each detected quinone species, providing a fingerprint of the microbial community structure. Advanced data analysis incorporates multivariate statistics including principal component analysis and cluster analysis to identify patterns and relationships between samples based on their quinone profiles. [2]

The microbial community structure is interpreted through several derived indices, with the UQ/MK ratio serving as a primary indicator of aerobic versus anaerobic metabolic conditions. [2] Low UQ/MK ratios (below 1.0) suggest dominance of anaerobic respiration, while high ratios (above 3.0) indicate primarily aerobic respiratory activity. The dissimilarity index (D值) quantifies differences between microbial communities according to the formula: D = 1/2 ∑ |Xk - Yk| where Xk and Yk represent the molar fractions of quinone species k in communities X and Y, respectively. [1] Values exceeding 0.1 indicate significantly different microbial communities, while values below 0.05 suggest substantial similarity. [1]

Applications in Environmental and Pharmaceutical Research

The analysis of menaquinone-6 and other respiratory quinones finds diverse applications across environmental monitoring, pharmaceutical development, and microbial ecology. In wastewater treatment systems, MK-6 profiles serve as sensitive indicators of process upsets and operational efficiency, with specific MK-6 patterns correlating with denitrifying bacterial populations critical for nitrogen removal. [1] In pharmaceutical contexts, quinone profiling enables rapid assessment of microbial contamination in manufacturing environments and finished products, with MK-6 signatures potentially identifying specific contaminating species. [2]

Recent research has revealed additional functions of bacterial quinones beyond electron transport, including roles in gene regulation, stress resistance, and ecosystem modulation. [3] These emerging applications highlight the value of menaquinone analysis not only for microbial community fingerprinting but also for understanding functional adaptations to environmental conditions. In drug discovery, MK-6 profiles may inform antibiotic development strategies by identifying essential respiratory pathways in pathogenic bacteria, potentially revealing novel therapeutic targets for combating resistant infections.

Method Validation and Quality Assurance

Comprehensive method validation for MK-6 analysis should establish performance characteristics including linearity, accuracy, precision, specificity, and robustness. Calibration curves typically demonstrate excellent linearity (R² ≥ 0.995) across clinically relevant concentration ranges, with accuracy confirmed through spike-recovery experiments (85-115% recovery) and precision verified by intra-day and inter-day replicate analyses (CV ≤ 15%). [2] Method specificity is confirmed through resolution from potentially interfering compounds, particularly other menaquinone isoprenologs with similar chromatographic and spectral properties.

Quality assurance protocols incorporate system suitability tests performed before each analytical run, including evaluation of retention time stability, peak symmetry, and detector response. [2] Continuous monitoring of blank samples is essential to detect carryover or contamination, with acceptance criteria requiring carryover < 0.1% between high-concentration samples and subsequent blanks. [2] For ongoing quality control, reference materials with certified MK-6 content should be analyzed periodically to ensure long-term method stability, with data trending performed to detect subtle performance degradation before it compromises result reliability.

Conclusion

The analysis of menaquinone-6 through advanced extraction and chromatographic techniques provides researchers with a powerful tool for characterizing microbial community structure and metabolic function. The methodologies detailed in these application notes—spanning optimized SFE procedures, UPLC separation conditions, and comprehensive LC-MS/MS analysis—offer robust frameworks for implementing respiratory quinone profiling in diverse laboratory settings. As research continues to reveal the multifaceted roles of quinones in bacterial physiology and ecology [3], these analytical approaches will remain essential for advancing our understanding of microbial systems in environmental, industrial, and pharmaceutical contexts.

Visual Workflow and Technical Schematics

G Respiratory Quinone Analysis Workflow SampleCollection Sample Collection (0.5-1g wet weight) SamplePrep Sample Preparation (Lyophilization & Homogenization) SampleCollection->SamplePrep SFE Supercritical Fluid Extraction (55°C, 25 MPa, 15 min) SamplePrep->SFE SPE Solid-Phase Extraction (Silica Cartridge Cleanup) SFE->SPE In-line trapping UPLC UPLC/PDA Analysis (C18, 270/326 nm detection) SPE->UPLC MS LC-MS/MS Confirmation (APCI/APPI, MRM mode) UPLC->MS Optional confirmation DataProcessing Data Processing (Quantification & Profile Generation) UPLC->DataProcessing MS->DataProcessing Interpretation Data Interpretation (UQ/MK ratios, Diversity indices) DataProcessing->Interpretation

Figure 1: Comprehensive Workflow for Menaquinone-6 Analysis from Sample Collection to Data Interpretation

G Respiratory Quinone Classification System Quinones Respiratory Quinones UQ Ubiquinones (UQ) Aerobic Respiration Detection: 270 nm Quinones->UQ MK Menaquinones (MK) Anaerobic Respiration Detection: 326 nm Quinones->MK DMK Demethylmenaquinones (DMK) Specialized Anaerobes Quinones->DMK RQ Rhodoquinones (RQ) Anaerobic Electron Transport Quinones->RQ UV_Detection UV Detection 270 nm (UQ) 326 nm (MK) UQ->UV_Detection MK6 MK-6 (m/z 648.6→187.0) MK->MK6 MK7 MK-7 (m/z 648.6→187.0) MK->MK7 Hydrogenated Hydrogenated MKs (e.g., MK-6(H₂), MK-6(H₄)) MK->Hydrogenated MK->UV_Detection MS_Detection MS Detection APCI/APPI Source MRM Quantification MK6->MS_Detection

Figure 2: Respiratory Quinone Classification System and Detection Methods

References

Principles of UV Spectrophotometry for Menaquinone Detection

Author: Smolecule Technical Support Team. Date: February 2026

Menaquinones (vitamin K2) feature a 2-methyl-1,4-naphthoquinone structure that absorbs ultraviolet light. The UV spectrum typically shows two major absorption peaks [1]:

  • A primary peak around 248–250 nm
  • A secondary peak around 260–270 nm
  • A third, weaker peak around 325–330 nm may also be present [2]

This characteristic profile allows for the preliminary identification and quantification of MK-6 in bacterial extracts or purified samples [3]. UV spectrophotometry is often used as a initial check before more specific chromatographic analysis.

Detailed Protocol: MK-6 Extraction and UV Analysis

This protocol synthesizes methods from recent studies for extracting menaquinones from bacterial cells and characterizing them via UV spectrophotometry.

Cell Cultivation and Harvesting
  • Strain Selection: Use a known MK-6-producing strain, such as Campylobacter jejuni or Kocuria sp. [4] [5].
  • Growth Conditions: Culture the bacteria in an appropriate liquid medium (e.g., containing peptone, yeast extract, NaCl, glucose). Incubate at 30–37°C with agitation (120 rpm) for 48 hours [5].
  • Harvesting: Centrifuge the culture at 6,000 rpm for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with distilled water [5].
Menaquinone Extraction

The Lysozyme-Chloroform-Methanol (LCM) Method is recommended for its efficiency and higher yields compared to traditional methods [1].

  • Cell Disruption: Suspend the wet cell pellet in methanol. Add lysozyme (final concentration ~1 mg/mL) and incubate in a 40°C water bath for 45 minutes with occasional vigorous mixing [5] [1].
  • Solvent Extraction: Add chloroform to the mixture (e.g., methanol:chloroform 1:1 v/v) and shake vigorously. This step helps partition menaquinones into the organic phase.
  • Purification: Transfer the mixture to a separation funnel. Add petroleum ether and separate the phases. Menaquinones will partition into the yellow methanolic layer.
  • Concentration: Collect the methanolic phase and evaporate it to dryness under a stream of nitrogen or using a rotary evaporator at 40°C [5]. Redissolve the dry extract in a known volume of methanol or isopropanol for analysis.
UV Spectrophotometric Analysis
  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Methanol or isopropanol serves as a blank.
  • Scanning Parameters:
    • Wavelength Range: 200–400 nm [5]
    • Scan Speed: Medium
    • Slit Width: 2 nm
  • Identification: Obtain the absorbance spectrum of the sample. A positive indication of menaquinones is the presence of the two characteristic peaks around 248–250 nm and 260–270 nm [1] [2].
  • Quantification:
    • For quantification, measure the absorbance at the maximum (~248 nm).
    • Calculate the concentration using the Beer-Lambert law (A = ε * c * l) and the molar absorptivity (ε) for MK-6. If ε is unknown, quantify by constructing a calibration curve using a commercial MK-6 standard [6].

The workflow below summarizes the key steps from cell culture to UV analysis.

G Start Start: Bacterial Cell Pellet Step1 Cell Disruption (Lysozyme + Methanol, 40°C, 45 min) Start->Step1 Step2 Solvent Extraction (Add Chloroform, partition) Step1->Step2 Step3 Purification (Collect yellow methanolic phase) Step2->Step3 Step4 Concentration (Evaporate to dryness) Step3->Step4 Step5 UV Analysis (Scan 200-400 nm in methanol) Step4->Step5 Result Result: UV Spectrum (Peaks at ~248 nm & ~270 nm) Step5->Result

Method Validation and Quality Control
  • Specificity: Confirm that the absorbance is due to MK-6 by spiking the sample with a known standard.
  • Linearity: Prepare a standard curve with at least five concentrations of authentic MK-6 (e.g., 1–20 µg/mL). The curve should have a correlation coefficient (R²) >0.995.
  • Precision: Perform replicate analyses (n=3-6) of the same sample to determine intra-day and inter-day precision, expressed as % Relative Standard Deviation (%RSD). An %RSD <5% is desirable [7].
  • Accuracy: Assess recovery by spiking a pre-analyzed sample with a known amount of MK-6 standard. Recovery rates of 90–110% are generally acceptable [8].

Advanced Confirmation Techniques

For definitive identification, UV spectrophotometry should be coupled with chromatographic and spectral methods:

Technique Key Application & Purpose Typical Experimental Conditions
TLC Rapid purity check and preliminary profile of quinones [4] [1] Stationary phase: Silica gel GF254; Mobile phase: Hexane/tert-butyl methyl ether (9:1, v/v); Detection: UV lamp (254 nm).
HPLC/UPLC High-resolution separation and quantification of different MK analogues [1] Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm); Mobile Phase: Methanol/Isopropanol (e.g., 3:1 v/v); Flow Rate: 1.0 mL/min; Detection: UV-Vis DAD (248-270 nm).
LC-ESI-QTOF-MS Confirm molecular weight and structure with high accuracy [5] Ionization: Electrospray Ionization (ESI), positive mode; Scan Range: 100-1500 m/z; Used to identify [M+Na]+ or [M+H]+ adducts.

Discussion and Application Notes

  • Choice of Extraction Method: The LCM method [1] uses wet cells and is faster (completed in about 1 day) than methods requiring freeze-drying. It significantly increases MK-6 yield, which is crucial for strains with low native production.
  • Role of UV Spectrophotometry: It is an indispensable first-line tool due to its speed, simplicity, and cost-effectiveness. It allows for rapid screening of bacterial cultures and quick assessment of extraction efficiency before committing to more time-consuming and expensive LC-MS analyses.
  • Troubleshooting:
    • Weak Absorbance: This may indicate low MK-6 content. Increase the biomass used for extraction or optimize fermentation conditions to enhance production [1].
    • Atypical Spectrum: Contamination from other quinones or pigments can distort the spectrum. Further purification using the petroleum ether washing step is recommended [5].

References

Comprehensive Application Notes and Protocols for Menaquinone-6 Production via Microbial Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Menaquinone-6 (MK-6), a member of the vitamin K2 family, is a lipid-soluble molecule consisting of a naphthoquinone ring and a side chain containing six isoprenoid units. Unlike longer-chain menaquinones such as MK-7, which are prominent in Bacillus species, MK-6 is predominantly synthesized by specific bacterial taxa including Micrococcus luteus, Desulfovibrio species, and various members of the Flavobacterium genus [1]. In bacterial physiology, MK-6 serves as an essential component of the electron transport chain, facilitating anaerobic respiration and contributing to cellular energy production through its redox-active properties [1]. Its presence is particularly noted in the cytoplasmic membrane of many Gram-positive and anaerobic bacteria, where it functions as a reversible redox component, shuttling electrons between membrane-bound enzymes [1].

The biosynthetic pathway of MK-6 shares common features with other menaquinones, diverging primarily in the length of the isoprenoid side chain, which is determined by specific polyprenyl diphosphate synthases. While most research has focused on MK-7 production for its superior human bioavailability, MK-6 remains crucial for studying bacterial metabolism and for applications requiring specific menaquinone profiles. This document provides detailed protocols for the microbial production, extraction, and analysis of MK-6, targeting researchers and industrial scientists seeking to establish robust fermentation processes for this specific menaquinone variant.

Biosynthetic Pathway of Menaquinone-6

The biosynthesis of MK-6 in prokaryotes involves the convergence of two major metabolic pathways: the naphthoquinone ring formation and the polyisoprenoid side chain assembly, followed by coupling and final modifications [2]. The understanding of this pathway is fundamental for potential metabolic engineering strategies aimed at enhancing MK-6 yield.

Table 1: Key Enzymes in the Menaquinone-6 Biosynthetic Pathway

Enzyme Function Pathway Section
MenF Converts chorismate to isochorismate Classical MK Pathway
MenD Catalyzes thiamin-dependent addition of α-ketoglutarate to isochorismate Classical MK Pathway
MenH Converts SEPHCHC to SHCHC Classical MK Pathway
MenC Condenses SHCHC with CoA to form OSB-CoA Classical MK Pathway
MenE Activates OSB to OSB-CoA Classical MK Pathway
MenB Cyclizes OSB-CoA to DHNA-CoA Classical MK Pathway
Hexaprenyl Diphosphate Synthase Condenses IPP/DMAPP to form C30 polyprenyl diphosphate Isoprenoid Side Chain
MenA Catalyzes the condensation of DHNA with polyprenyl diphosphate Ring-Side Chain Coupling

The following diagram illustrates the complete biosynthetic pathway of Menaquinone-6, integrating both the classical naphthoquinone ring formation and the isoprenoid side chain synthesis, culminating in the formation of MK-6.

mk6_biosynthesis cluster_ring Naphthoquinone Ring Biosynthesis (Classical MK Pathway) cluster_side_chain Isoprenoid Side Chain Biosynthesis (MEP Pathway) cluster_final_assembly Final Assembly and Modification Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl- 6-hydroxy-3-cyclohexene- 1-carboxylate (SEPHCHC) Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene- 1-carboxylate (SHCHC) SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA_CoA 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy- 2-naphthoate (DHNA) DHNA_CoA->DHNA Thioesterase DemethylMK6 Demethylmenaquinone-6 (DMK-6) DHNA->DemethylMK6 MenA MK6 Menaquinone-6 (MK-6) DemethylMK6->MK6 MenG (Methyltransferase) G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) G3P->DXP Dxs Pyruvate Pyruvate Pyruvate->DXP MEP Methylerythritol phosphate (MEP) DXP->MEP Dxr IPP Isopentenyl diphosphate (IPP) MEP->IPP IspDEFGH DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP Fni Hexaprenyl_PP Hexaprenyl diphosphate (C30 side chain) IPP->Hexaprenyl_PP DMAPP->Hexaprenyl_PP Hexaprenyl diphosphate synthase Hexaprenyl_PP->DemethylMK6 Shikimate_Pathway Shikimate Pathway MEP_Pathway MEP/Non-Mevalonate Pathway

Diagram Title: MK-6 Biosynthesis Pathway in Bacteria

As illustrated, the pathway initiates from central metabolites. The naphthoquinone ring is derived from chorismate via the classical menaquinone pathway involving multiple enzymes (MenA-MenH) [2] [1]. Concurrently, the isoprenoid side chain is synthesized through the MEP (non-mevalonate) pathway, where a specific hexaprenyl diphosphate synthase catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form the C30 side chain precursor [2] [1]. The enzyme MenA then catalyzes the condensation of the ring precursor, 1,4-dihydroxy-2-naphthoate (DHNA), with the hexaprenyl diphosphate side chain. A final methylation step, catalyzed by MenG, yields the mature MK-6 molecule [1]. Some bacteria lack this methyltransferase and produce demethylmenaquinone-6 (DMK-6) as their final quinone [1].

Microbial Producers of Menaquinone-6

Several bacterial species have been identified as native producers of MK-6, with the quinone often being the dominant or exclusive form in these organisms [1]. The table below summarizes the key microbial sources.

Table 2: Microbial Strains Known to Produce Menaquinone-6

Microbial Strain Classification Notes on MK-6 Production Reference
Micrococcus luteus (e.g., B-P 26) Gram-positive, Aerobic Dominant or sole quinone; hexaprenyl diphosphate synthase has been purified and characterized. [1]
Desulfovibrio gigas Sulfate-reducing, Anaerobic Main quinone identified in strict anaerobic conditions. [1]
Desulfovibrio vulgaris Sulfate-reducing, Anaerobic Main quinone identified in strict anaerobic conditions. [1]
Flavobacterium sp. Gram-negative, Aerobic Identified as the dominant quinone in an uncharacterized species. [1]
Staphylococcus lentus Gram-positive, Facultative Anaerobic Possesses the MK-6 biosynthesis pathway. [1]
Staphylococcus sciuri Gram-positive, Facultative Anaerobic Possesses the MK-6 biosynthesis pathway. [1]

Fermentation Protocol for MK-6 Production

This section provides a generalized fermentation protocol, which can be adapted for specific MK-6 producing strains like Micrococcus luteus.

Culture Medium and Conditions

Basal Fermentation Medium Composition (per liter) [3] [4]:

  • Carbon Source: 20 g Glucose or 30 g Sucrose
  • Nitrogen Source: 10 g Peptone, 10 g Yeast Extract
  • Salts: 0.5 g K₂HPO₄, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O
  • Trace Elements: as needed
  • pH: 7.2 (adjusted before sterilization)

Fermentation Conditions:

  • Temperature: 28°C for M. luteus [3] or species-specific optimum.
  • Aeration: Varies with strain. M. luteus is aerobic, while Desulfovibrio spp. are strict anaerobes [1].
  • Agitation: 200-300 rpm for aerobic cultures.
  • Inoculum Size: 2-5% (v/v) of a log-phase seed culture.
  • Fermentation Time: 48-96 hours, monitoring growth and product yield.
Process Optimization Strategies
  • Carbon Source Screening: Test alternatives like glycerol, fructose, or lactose, as carbon source significantly impacts menaquinone yield [5] [6].
  • Nitrogen Source Enhancement: Supplement with organic nitrogen sources like soy peptone, glycine, or beef extract [5] [3].
  • Fed-Batch Cultivation: Implement exponential feeding of the carbon source to achieve high cell density and prevent catabolite repression, significantly improving final product titers [3].
  • Statistical Optimization: Employ Response Surface Methodology (RSM) with a Box-Behnken design to model and optimize critical factors like carbon source concentration, nitrogen source concentration, and incubation time [5] [6].

Extraction and Analytical Methods

Extraction of MK-6 from Biomass

The following protocol is adapted from methods used for MK-7 and CoQ10, applicable to MK-6 [5] [3].

  • Harvesting and Cell Lysis: Centrifuge fermentation broth (e.g., 20 mL) at 6,000 rpm for 10 min. Resuspend the cell pellet in a suitable buffer and disrupt cells using sonication (e.g., 4 min with pulse mode of 10s on/5s off) or bead beating.
  • Solvent Extraction: To the lysed cell suspension, add a mixture of n-hexane and isopropanol (e.g., 26.6 mL n-hexane and 13.4 mL isopropanol per 20 mL supernatant) [5].
  • Mixing and Separation: Shake the mixture vigorously for 1 hour at 37°C. Centrifuge to separate the organic phase.
  • Solvent Evaporation: Collect the organic solvent layer and evaporate to dryness using a rotary evaporator under reduced pressure. Redissolve the dried extract in a suitable solvent like ethanol or methanol for analysis.
Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying MK-6.

Table 3: HPLC Conditions for Menaquinone-6 Analysis

Parameter Specification Notes
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 μm) Standard C18 columns are effective.
Mobile Phase Methanol/Acetonitrile (1:1, v/v) or Ethanol/Methanol (9:1, v/v) Isocratic or gradient elution can be used.
Flow Rate 1.0 mL/min Can be optimized for resolution.
Detection UV-Vis/DAD at 248-270 nm Menaquinones have a characteristic absorbance in this range.
Injection Volume 10-20 μL
Retention Time Compound-specific To be determined using an MK-6 standard.

Procedure: Filter the extracted sample. Inject the MK-7 standard followed by the sample under identical conditions. Identify MK-6 based on its retention time matching the standard and quantify by comparing the peak area to the standard curve [5] [7].

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR can provide supporting evidence for the molecular structure of the purified compound. The spectrum of authentic MK-6 should show a characteristic carbonyl (C=O) stretch at approximately 1660 cm⁻¹ from the naphthoquinone ring, similar to MK-7 [5].

Troubleshooting and Key Considerations

  • Low Yield: Optimize carbon and nitrogen sources. Consider fed-batch strategies to avoid substrate inhibition and achieve high cell density [3] [6]. For pathway-specific enhancement, overexpress rate-limiting enzymes like MenA or the hexaprenyl diphosphate synthase.
  • Strain Instability: Regularly streak strains on appropriate agar plates to check for contamination and maintain genetic stability. Prepare glycerol stocks for long-term storage at -80°C.
  • Anaerobic Cultivation: For strict anaerobes like Desulfovibrio, use sealed vessels with an oxygen-free atmosphere (e.g., N₂/CO₂).
  • Isomer Separation: Microbial fermentation naturally produces the bioactive all-trans isomer. Verify isomeric purity via HPLC and compare with synthetically derived isomers if available [2].

Conclusion

Microbial fermentation presents a viable and sustainable method for producing menaquinone-6. Success hinges on the selection of an appropriate native producer, such as Micrococcus luteus, and the systematic optimization of fermentation parameters and downstream processing. The protocols outlined herein provide a foundational framework for researchers to develop and scale up a robust process for MK-6 production, facilitating further research into its biological roles and potential applications.

References

Frequently Asked Questions (FAQs) on MK-6 Production

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges in MK-6 extraction and production:

  • Q1: What is the most common reason for low MK-6 yield? A1: The primary reason is often inefficient cell disruption and extraction. MK-6 is a lipophilic compound embedded within the bacterial cell membrane. If the cell wall is not adequately broken down, the extraction solvent cannot effectively release MK-6, leading to low recovery rates [1] [2].

  • Q2: Which microorganisms are known producers of MK-6? A2: Research has identified Elizabethkingia meningoseptica (formerly Flavobacterium meningosepticum) as a notable producer of MK-6, along with MK-4 and MK-5 [2] [3]. Some engineered microbial consortia, such as co-cultures of E. meningoseptica and E. coli, have also been shown to produce MK-6 [3].

  • Q3: What is a "green" and effective solvent for MK-6 extraction? A3: Ethanol has been identified as an effective and environmentally friendly solvent for extracting long-chain menaquinones. It works well for permeabilizing cells and extracting menaquinones, especially when used with external heating or microwave assistance [1].

  • Q4: How can I improve the yield without changing the strain? A4: You can significantly improve yield by optimizing the fermentation medium and conditions. Using statistical methods like Response Surface Methodology (RSM) to fine-tune carbon sources, nitrogen sources, and incubation time has proven highly effective for enhancing the production of various menaquinones [4] [5].

Troubleshooting Guide for Low MK-6 Yield

The following table outlines common problems and their potential solutions.

Problem Area Possible Cause Suggested Improvement
Extraction Efficiency Inefficient cell wall disruption; use of weak solvents. Use mechanical disruption (bead-beating) or optimized solvent extraction with multiple steps [1] [2].
Solvent Selection Solvent is not effective at dissolving MK-6 or permeabilizing cells. Switch to methanol or ethanol. Research shows methanol can achieve 99.1% extraction yield from dry cells [2].
Fermentation Process Suboptimal nutrient levels or environmental conditions for the producer strain. Statistically optimize media components (carbon, nitrogen sources) and culture conditions (pH, temperature, agitation) [4] [5].
Strain Productivity Using a wild-type strain with inherently low yield. Consider metabolic engineering or co-culture strategies to enhance precursor flux and total MK-n output [3].
Purification Losses Multi-step purification leading to product loss. Optimize chromatographic conditions (eluent composition, flow rate) and consider cooling crystallization for final purification [2].

Optimization Strategies & Data

Here are specific experimental data and protocols from the literature to guide your optimization efforts.

Extraction and Purification Protocol for MK-6

The following method is adapted from a study on Flavobacterium meningosepticum [2].

  • Extraction Solvent: Methanol
  • Procedure:
    • Extract dry bacterial cells with methanol.
    • Repeat the extraction process three times, for 20 minutes each.
    • Combine the extracts.
  • Reported Outcome: This method achieved an extraction yield of 99.1% for menaquinones (MK-4, MK-5, MK-6) from the dry biomass [2].
  • Downstream Purification: The crude extract was successfully purified using a series of column chromatography steps (silica gel, alumina, Sephadex LH-20) followed by cooling crystallization to obtain high-purity menaquinones [2].
Statistical Optimization of Fermentation

While specific data for MK-6 is limited, the following table summarizes successful optimization results for the closely related MK-7, demonstrating a powerful methodology that can be applied to MK-6 production [4] [5].

Microorganism Optimization Method Key Factors Optimized Resulting Yield
Bacillus subtilis MM26 One-Factor-at-a-Time (OFAT) + Response Surface Methodology (RSM) Carbon source (Lactose), Nitrogen source (Glycine), pH, Temperature Increased from 67 mg/L to 442 mg/L of MK-7 [4]
Bacillus subtilis BS-ΔackA Plackett-Burman + Box-Behnken RSM Sucrose, Glycerol, Soy Peptone, Yeast Extract Reached 154.6 mg/L of MK-7 [5]

Experimental Workflow for MK-6 Production

Below is a generalized workflow that integrates the strategies discussed above, from strain selection to final extraction. You can use this as a foundational diagram for your technical guides.

cluster_optimization Key Optimization Loops Start Start: MK-6 Production Strain Strain Selection (e.g., Elizabethkingia meningosepticum) Start->Strain Fermentation Fermentation & Growth Strain->Fermentation Optimization Process Optimization Fermentation->Optimization If yield is low Harvest Harvest Biomass (Centrifugation) Fermentation->Harvest Optimization->Fermentation Adjust parameters Loop1 Statistical Media Optimization (Carbon, Nitrogen Sources) Optimization->Loop1 Loop2 Extraction Method Testing (Solvent, Time, Temperature) Optimization->Loop2 Extraction Cell Disruption & Extraction Harvest->Extraction Purification Purification & Analysis Extraction->Purification Final Final Product: MK-6 Purification->Final

The workflow highlights three critical control points where optimization can significantly boost your final MK-6 yield.

References

What are the primary methods for quantifying MK-6, and how do they compare?

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main chromatographic methods used for the detection of menaquinones, including MK-6.

Method Key Principle Reported Sensitivity (for various MKs) Advantages Disadvantages / Challenges
LC-MS/MS [1] [2] Separation by LC, detection by tandem mass spectrometry. High sensitivity (ng/L to µg/L levels in biological matrices) [1]. High specificity and sensitivity; gold standard for complex samples [1]. Expensive instrumentation; can be affected by matrix effects [1].
HPLC with Fluorescence Detection (FD) [1] Post-column reduction of MK to hydroquinone for fluorescence detection. High sensitivity, but requires extensive sample clean-up [1]. Very high sensitivity after derivatization [1]. Requires complex pre- or post-column reduction reactions [1].
HPLC with Electrochemical Detection (ECD) [1] [3] Direct electrochemical reduction of the quinone group at an electrode. Valuable for trace analysis of electroactive compounds [1]. Good sensitivity and selectivity for electroactive compounds [3]. Complex sample prep; long analysis time; requires oxygen removal [1] [3].
HPLC with UV Detection [1] [4] Detection of UV absorption by the naphthoquinone ring. Lower sensitivity; requires high analyte concentrations [1]. Cost-effective and widely available [1]. Largely replaced by more sensitive methods due to poor detection limits [1].

> Note on MK-6 Specificity: Much of the recent optimization research focuses on MK-7 production and detection [5] [6]. However, the core analytical principles for extraction, separation, and detection are applicable to MK-6, as they share the same naphthoquinone ring structure [1] [4].


How can I enhance sensitivity through sample preparation?

Efficient extraction and purification are critical for sensitivity, as they remove interfering lipids and concentrate the analyte [1].

Step Technique Protocol Details Purpose & Consideration
1. Extraction Liquid-Liquid Extraction (LLE) [1] Use hexane, cyclohexane, or chloroform. Example: Extract MK from sonicated culture broth with a hexane-isopropanol mixture [5]. Efficiently recovers lipophilic MK from aqueous biological matrices [1].
2. Clean-up Solid-Phase Extraction (SPE) [1] Use C18 or similar reverse-phase columns. Faster and more effective than LLE for removing endogenous compounds [1]. Provides extensive clean-up and pre-concentrates the target analyte, boosting sensitivity [1].
3. Green Solvents Ethanol-based Extraction [7] Use ethanol with external heating (e.g., 75°C) or microwave-assisted extraction (125°C for 5 min). Effective, sustainable, and efficient for recovering long-chain menaquinones from bacterial biomass [7].

The following diagram illustrates a generalized workflow for sample preparation, integrating the techniques mentioned above:

start Sample Matrix (Bacterial Biomass, Serum, Food) step1 Cell Disruption (Sonication, Bead-beating) start->step1 step2 Lipid Extraction (LLE with Hexane/IPA or Green Solvent with Heating) step1->step2 step3 Sample Clean-up (SPE for concentration and purification) step2->step3 step4 Analysis (LC-MS/MS, HPLC-FD, etc.) step3->step4 result Enhanced Sensitivity and Accuracy step4->result


What are the latest advanced strategies for sensitivity enhancement?

Beyond traditional HPLC optimization, several innovative strategies show promise.

High-Throughput Screening via Membrane Potential

This method indirectly quantifies intracellular menaquinone content by leveraging its role in the electron transport chain, which affects membrane potential [6].

  • Principle: Fluorescent dyes like Rhodamine 123 (Rh123) accumulate in cells proportionally to the membrane potential. Higher MK production leads to a more negative membrane potential and increased dye uptake and fluorescence [6] [8].
  • Protocol:
    • Culture and Harvest: Grow bacterial cells (e.g., Bacillus subtilis) and harvest after 72 hours [6].
    • Pretreatment: Resuspend cells in 10% sucrose solution or ice-cold MgCl₂ to facilitate dye uptake while maintaining cell viability [6] [8].
    • Staining: Incubate with Rh123 (e.g., 5 μg/mL) in the dark at room temperature [6].
    • Analysis: Use Fluorescence-Activated Cell Sorting (FACS) to measure fluorescence intensity, which correlates with MK content [6] [8].
  • Application: This allows rapid screening of thousands of bacterial mutants for higher MK yield, with a reported linear correlation (R² = 0.9646) between fluorescence and MK-7 content [6].

The workflow for this screening strategy is outlined below:

cluster_lib Create Mutant Library lib1 ARTP Mutagenesis step1 Culture & Harvest Cells lib1->step1 step2 Cell Pretreatment (e.g., Sucrose/MgCl₂) step1->step2 step3 Stain with Rh123 Dye step2->step3 step4 FACS Analysis & Sort High-Fluorescence Cells step3->step4 step5 HPLC Validation step4->step5 result High-Yielding MK Strain Identified step5->result

Enzymatic Electrochemical Biosensors

This emerging approach uses enzyme specificity for highly selective detection [3].

  • Principle: An enzyme like quinone reductase (YaiB) catalyzes the reduction of menaquinone using NAD(P)H. The resulting hydroquinone is electrochemically detected on a sensor surface [3].
  • Advantages: High selectivity, rapid (15 min), small sample volume (40 µL), and avoids extensive sample preparation [3].
  • Current Status: While successfully demonstrated for vitamin K3 (menadione) in milk [3], this principle holds strong potential for adaptation to MK-6 detection.

Troubleshooting FAQ

Q: My MK-6 signal is low or has high background in LC-MS. What should I check?

  • A: Focus on sample clean-up. Implement or optimize a Solid-Phase Extraction (SPE) step to remove salts and endogenous lipids that cause ion suppression. Ensure you are using a stable isotope-labeled internal standard (if available) for correct quantification [1].

Q: Can I use methods optimized for MK-7 to detect MK-6?

  • A: Yes, with caution. The core naphthoquinone structure is identical, so separation and detection principles are similar [1] [4]. However, you must re-validate the method as the longer isoprenoid side chain in MK-7 can slightly alter its retention time in chromatography and extraction efficiency [7].

Q: I am working with bacterial strains. How can I rapidly improve MK-6 production for easier detection?

  • A: Employ a strain improvement program. Use mutagens like Atmospheric Room Temperature Plasma (ARTP) to create a diverse mutant library, and then apply the high-throughput Rh123/FACS screening method described above to quickly identify high-yielding mutants without laborious HPLC analysis for every sample [6].

References

Workflow for Efficient MK Extraction from Microbacterium

Author: Smolecule Technical Support Team. Date: February 2026

For a visual overview, the following diagram outlines the core experimental workflow integrating the Lysozyme-Chloroform-Methanol (LCM) method.

workflow Experimental Workflow for MK-6 Extraction cluster_lysozyme Critical for Microbacterium cluster_fast ~3 hours total start Start with Wet Biomass of Microbacterium step1 Cell Disruption (Lysozyme Pretreatment) start->step1 Use wet cells directly avoids freeze-drying step2 Lipid Extraction (Chloroform:Methanol) step1->step2 Solvent addition and mixing step1->step2 step3 Crude Extract Concentration step2->step3 Evaporation under nitrogen or vacuum step2->step3 step4 MK Separation & Analysis (TLC, UPLC/HPLC, MS) step3->step4 Resuspend in appropriate solvent end MK-6 Identification & Quantification step4->end

Detailed Protocol: The LCM Method

This method is recommended for its high efficiency and ability to work with wet biomass, significantly improving MK-6 yields from challenging strains like Microbacterium [1].

  • Cell Harvesting and Preparation: Collect bacterial cells from a fresh culture via centrifugation. The key advantage of the LCM method is that it uses wet cell biomass directly, eliminating the need for time-consuming freeze-drying [1].
  • Lysozyme Pretreatment (Cell Disruption): Resuspend the wet cell pellet in a suitable buffer (e.g., Tris-HCl, pH 8.0). Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes. This step enzymatically breaks down the rigid cell wall of Actinomycetes, which is critical for releasing membrane-bound menaquinones [1].
  • Lipid Extraction: Add a mixture of chloroform:methanol (2:1, v/v) to the lysed cell suspension. Vortex vigorously and then incubate with shaking to ensure complete extraction of lipophilic menaquinones into the organic phase. Centrifuge to separate phases and collect the lower organic (chloroform) layer [1].
  • Crude Extract Concentration: Evaporate the organic solvent under a stream of nitrogen gas or using a vacuum concentrator. The resulting dried lipid extract can be stored or reconstituted in a small volume of solvent for analysis [1].

Troubleshooting Guide for Common MK-6 Extraction Issues

Here are solutions to specific problems your users might encounter.

Issue Possible Cause Recommended Solution
Low or invisible MK band on TLC Inefficient cell disruption; low MK concentration in strain. Implement/optimize lysozyme pretreatment. For Microbacterium, LCM method showed 355x higher concentration vs. conventional method [1].
Inconsistent yields between replicates Incomplete cell lysis; variable lysozyme activity. Standardize lysozyme incubation time and temperature; ensure fresh enzyme preparation and homogenous cell suspension [1].
Co-extraction of interfering contaminants Non-lipid cellular components extracted. Perform a wash of the organic phase with a mild salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities after extraction.
Difficulty identifying MK-6 homologs Poor chromatographic separation. Use a C18 reverse-phase column. Optimize mobile phase (e.g., methanol/isopropanol) and use a run time of ~25-30 min for good separation of MK-n [1].

Frequently Asked Questions (FAQs)

Q1: Why is the LCM method particularly advantageous for Microbacterium species?

A1: Microbacterium species are known to have low native concentrations of menaquinones, making extraction difficult with traditional methods that rely on freeze-dried cells [1]. The LCM method uses a lysozyme pretreatment to efficiently disrupt the tough cell walls of these Actinomycetes directly from wet biomass, leading to dramatically higher recovery. One study reported a 355-fold increase in MK concentration from Microbacterium ureisolvens using LCM compared to the standard Collins method [1].

Q2: How can I confirm that the compound I've extracted is indeed MK-6?

A2: Identification should rely on multiple analytical techniques:

  • Chromatographic Retention Time: Compare the retention time of your sample's peak with that of an MK-6 standard using UPLC or HPLC.
  • Spectral Analysis: MKs have a characteristic UV absorption spectrum with two peaks, typically around 247-248 nm and 269-270 nm [1].
  • Mass Spectrometry (MS): This is the most definitive confirmation. The molecular mass of MK-6 can be identified by the mass spectrometer, most accurately matching the ion fragment of [M + Na]⁺ [1].
Q3: My lab does not have a UPLC system. Can I still analyze MK-6 effectively?

A3: Yes. While Ultra-Performance Liquid Chromatography (UPLC) is faster and more sensitive, High-Performance Liquid Chromatography (HPLC) is a fully viable alternative for separating and identifying menaquinone homologs. You may need to use a larger sample volume (e.g., 10 µL) and a longer run time to achieve good separation [1].

Q4: Which other bacteria are known to produce MK-6 and can be used with these methods?

A4: The LCM and other wet-biomass extraction methods are suitable for various Actinomycetes and other bacteria. Beyond Microbacterium, known producers of MK-6 include Micrococcus luteus [2], certain Flavobacterium species [3] [2], and some sulfate-reducing bacteria like Desulfovibrio species [2]. The principles of efficient cell disruption and lipid extraction are universally applicable.

Key Takeaways for Your Technical Center

  • Prioritize Cell Disruption: For tough Gram-positive bacteria like Microbacterium, an enzymatic lysis step using lysozyme is highly recommended over direct solvent extraction to achieve high yields.
  • Validate Your Results: Always use a combination of techniques (TLC, chromatography, and MS if available) to confidently identify and quantify MK-6.
  • Method Flexibility: The core principles of the LCM method can be adapted. For instance, one study on Flavobacterium found that a pretreatment with absolute ethanol, followed by extraction with methanol, was highly effective for wet biomass [3].

References

menaquinone-6 band not visible TLC troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Invisible Menaquinone-6 Bands

The table below outlines the common problems, their potential causes, and solutions based on general TLC principles and menaquinone-specific extraction methods [1] [2].

Problem Possible Reason Solution
Sample is too diluted Low concentration of MK-6 in the applied spot [1]. Concentrate sample; spot multiple times in same location, drying between applications [1].
Inefficient extraction MKs are intracellular; cell wall not properly disrupted [2]. Use lysozyme-chloroform-methanol (LCM) method for wet biomass (detailed protocol below) [2].
Insufficient sample loading Not enough material was loaded onto the TLC plate. Increase sample loading volume or concentration.
Compound not UV-sensitive MK-6 does not fluoresce strongly under the UV wavelength used [1]. Use a chemical stain (e.g., phosphomolybdic acid (PMA)) for visualization [1].
Improper TLC development Solvent level in tank is higher than the spotting line, dissolving sample [1]. Ensure solvent level is below the spotting line on the TLC plate [1].

Detailed Experimental Protocols

Enhanced MK Extraction from Biomass (LCM Method)

This protocol is optimized for extracting menaquinones from bacterial cells (like Actinomycetes) and has shown significantly higher yields than traditional methods [2].

  • Cell Lysis: Pellet wet cell biomass from culture. Re-suspend in a suitable buffer (e.g., 0.1M Tris-HCl, pH 8.0). Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes [2].
  • Lipid Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the lysed cell suspension. Vortex or shake thoroughly to form a single phase [2].
  • Phase Separation: Centrifuge the mixture to separate phases. The lower organic layer (chloroform-rich) will contain the menaquinones [2].
  • Concentration: Carefully collect the lower organic layer and evaporate it to dryness under a stream of nitrogen or using a rotary evaporator. Re-dissolve the residue in a small volume of a suitable solvent like chloroform or ethanol for TLC spotting [2].
TLC Analysis of Fat-Soluble Vitamins

This validated HPTLC method can be adapted for analyzing menaquinones alongside other fat-soluble vitamins [3].

  • Stationary Phase: Silica gel 60 F254 HPTLC plates [3].
  • Mobile Phase: Chloroform: cyclohexane (55:45, v/v) [3].
  • Development: Pre-condition the plate in the saturated development chamber for 5 minutes. Develop the plate to a migration distance of 75 mm in the chosen mobile phase [3].
  • Visualization:
    • First, examine under UV light at 254 nm [3] [1].
    • If bands are faint or invisible, use a chemical stain. Phosphomolybdic acid (PMA) is a universal stain: prepare a 10% (w/v) solution in absolute ethanol, dip or spray the plate, and heat it strongly until green spots appear [1].

Workflow for Systematic Troubleshooting

For a clear and logical troubleshooting path, you can advise users to follow the workflow in this diagram.

MK6_Troubleshooting Start MK-6 Band Not Visible Step1 Confirm Extraction Method Start->Step1 Step2 Check TLC Spotting Step1->Step2 Extraction OK? Sol1 Use LCM extraction method Step1->Sol1 Inefficient Step3 Check Mobile Phase & Development Step2->Step3 Spotting OK? Sol2 Concentrate sample; spot multiple times Step2->Sol2 Too Dilute Step4 Try Alternative Visualization Step3->Step4 Development OK? Sol3 Ensure solvent level is correct Step3->Sol3 Improper Sol4 Use chemical stain (e.g., Phosphomolybdic acid) Step4->Sol4 Not UV-sensitive

Key Technical Notes for Your Guide

  • Extraction is Critical: The LCM method is highlighted as a "simple, rapid and efficient technique" that can yield significantly higher concentrations of menaquinones compared to methods using freeze-dried cells, which is a common reason for failure [2].
  • Visualization is Key: Menaquinones may not always be clearly visible under UV. Having a destructive staining method like PMA as a standard backup procedure is essential for confirmation [1].
  • Method Adaptation: The mobile phase and TLC conditions provided have been successfully used for fat-soluble vitamins, including vitamin K1, in pharmaceutical preparations, making them a reliable starting point for MK-6 [3].

References

menaquinone-6 extraction wet biomass vs freeze-dried

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Here are the detailed methodologies for the key extraction techniques.

Protocol A: LCM Extraction from Wet Biomass [1] [2]

This method is recommended for its speed and high recovery, especially for Actinomycetes.

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a wet cell pellet.
  • Lysozyme Treatment: Suspend the wet biomass in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing lysozyme (1 mg/mL final concentration). Incubate at 37°C for 30-60 minutes to enzymatically disrupt the cell wall.
  • Solvent Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the lysed cell suspension. Vortex or shake vigorously to form a monophasic solution.
  • Phase Separation: Add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Centrifuge to separate the phases. The menaquinones will be in the lower, organic (chloroform) layer.
  • Evaporation: Carefully collect the chloroform layer and evaporate it to dryness under a stream of nitrogen or using a rotary evaporator.
  • Analysis: Redissolve the residue in a small volume of hexane or ethanol for analysis by Thin Layer Chromatography (TLC), HPLC/UPLC, or Mass Spectrometry (MS).
Protocol B: Green Solvent (Ethanol) Extraction from Wet Biomass [3] [4]

This method uses a "green" solvent and is effective for Lactococcus lactis.

  • Biomass Preparation: Use wet L. lactis biomass at a concentration of 0.199 g mL⁻¹ in the extraction mixture.
  • Heated Extraction with Ethanol: Add absolute ethanol to the wet biomass. Perform extraction with external heating at 75°C for 36.8 minutes with constant stirring.
  • Alternative: Microwave-Assisted Extraction: For higher yields, use ethanol as the solvent and perform microwave-assisted extraction at 125°C for 5 minutes.
  • Clarification: After extraction, cool the mixture and centrifuge to remove cell debris.
  • Analysis: Collect the supernatant, which contains the extracted menaquinones, for direct analysis or further concentration.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield with Wet Biomass Inefficient cell lysis For LCM: Increase lysozyme concentration or incubation time [1] [2]. For ethanol: Use microwave-assisted heating to improve disruption [3] [4].
Incorrect solvent choice Ethanol is highly effective for wet L. lactis [3] [4]. For other species, a chloroform-methanol system may be necessary [1] [2].
Difficulty in Phase Separation Emulsion formation Centrifuge at a higher speed or for a longer duration. Gently swirling the tube can help break emulsions.
Inconsistent Results Biomass concentration not optimized For ethanol extraction, ensure biomass concentration is ~0.2 g mL⁻¹ [3]. For LCM, ensure the biomass is fully suspended.
Degradation of Menaquinones Excessive heat or light exposure For protocols using heat, strictly adhere to the recommended time and temperature. Perform extractions under dim light and store extracts in the dark.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps for choosing between wet and freeze-dried biomass extraction.

Start Start Menaquinone Extraction Decision Biomass Preparation Method? Start->Decision WetPath WetPath Decision->WetPath  Use Wet Biomass DryPath DryPath Decision->DryPath  Use Freeze-Dried Biomass LCM LCM Method: 1. Lysozyme Treatment 2. Chloroform:Methanol Extraction WetPath->LCM  For Actinomycetes Ethanol Ethanol Method: 1. Single-step with Ethanol 2. Heating (75°C) or Microwave (125°C) WetPath->Ethanol  For Lactococcus lactis Collins Collins Method: 1. Freeze-Dry Biomass 2. Overnight Solvent Extraction DryPath->Collins  Traditional Method Analysis Analysis & Identification LCM->Analysis Ethanol->Analysis Collins->Analysis TLC TLC Analysis->TLC HPLC HPLC / UPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS

References

menaquinone-6 hydrogenated forms separation

Author: Smolecule Technical Support Team. Date: February 2026

What are Hydrogenated Menaquinones?

A: Hydrogenated menaquinones (MK-n(Hx)) are forms of vitamin K2 where one or more of the double bonds in the isoprenyl side chain are saturated with hydrogen atoms [1]. This saturation can occur at specific positions, noted by Roman numerals in the name. For example, MK-9(II-H2) indicates that the second isoprene unit is saturated [1].

The degree and position of hydrogenation are evolutionarily conserved in certain bacteria and can be critical for their function. In some pathogens, like Mycobacterium tuberculosis, a specific hydrogenated form (MK-9(II-H2)) is essential for survival within host cells, making it a potential virulence factor and a target for drug development [1].

How Can I Extract Menaquinones Efficiently?

Efficient extraction is the first critical step. The table below compares two effective methods for extracting menaquinones from bacterial biomass.

Method Description Key Advantages Sample Application
Lysozyme-Chloroform-Methanol (LCM) Method [2] Uses lysozyme to enzymatically disrupt wet bacterial cells, followed by solvent extraction. Faster (uses wet biomass); higher recovery yields; more sensitive for trace menaquinones [2]. Ideal for Actinomycetes and other hard-to-lyse bacteria; suitable for small-scale lab work [2].
Ethanol/Methanol Pretreatment [3] Involves pretreating wet cells with absolute ethanol, followed by extractions with methanol. Simple; efficient; conducive to solvent recovery; suitable for large-scale application [3]. Developed for Flavobacterium; effective for extracting MK-4, MK-5, and MK-6 from wet biomass [3].

The following workflow diagram illustrates the efficient LCM extraction method:

Start Start with Wet Bacterial Biomass A Resuspend in PBS and Lysozyme (1 mg/mL) Start->A B Incubate at 37°C for 30-60 minutes A->B C Add Chloroform and Methanol (2:1 v/v) B->C D Vortex Mix Thoroughly and Centrifuge C->D E Collect Organic Phase (Contains Menaquinones) D->E F Evaporate to Dryness under Nitrogen Stream E->F End Crude Menaquinone Extract Ready for Analysis F->End

Detailed Protocol: LCM Extraction Method [2]
  • Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the wet cell pellet in phosphate-buffered saline (PBS). Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes.
  • Solvent Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the lysed cells. Vortex mix thoroughly for several minutes.
  • Phase Separation: Centrifuge the mixture to separate the phases. The lower organic layer (chloroform) will contain the menaquinones.
  • Concentration: Carefully collect the organic phase and evaporate it to dryness under a stream of nitrogen gas. Redissolve the residue in a small volume of a suitable solvent like methanol or hexane for subsequent analysis.

How Do I Separate MK-6 and Its Hydrogenated Forms?

Separating geometric and hydrogenated isomers is challenging due to their similar physical properties. Argentation chromatography is a powerful technique for this purpose.

Technique Principle Application to MK-6
Argentation (Silver-Ion) Chromatography [4] [5] Silver ions (Ag⁺) form reversible complexes with the π-electrons of double bonds. cis isomers form more stable complexes than trans isomers, and saturated bonds do not interact. Results in earlier elution of isomers with more cis bonds or fewer total double bonds (hydrogenated forms) compared to the all-trans MK-6 [4].
Reverse-Phase C18 Chromatography [3] Separates molecules based on overall hydrophobicity. Can separate menaquinone homologs (e.g., MK-4, MK-5, MK-6) but may not resolve geometric/hydrogenated isomers effectively on its own [3].
Detailed Protocol: Ag⁺-HPLC for Isomer Separation [4]

This protocol is adapted from methods used for the longer-chain MK-7.

  • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Prepare a mixture of Methanol and MTBE (Methyl tert-butyl ether) in a ratio of 97:3 (v/v). Add Silver Nitrate (AgNO₃) to the mobile phase at a concentration of 0.075% (w/v).
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Detection: Use a Photodiode Array (PDA) or UV detector, monitoring at 248 nm and 270 nm.
  • Elution Order: Under these conditions, isomers with cis double bonds or saturated chains will have weaker interactions with the silver ions and the stationary phase, causing them to elute before the all-trans MK-6 isomer.

What Are the Best Methods for Detection and Identification?

After separation, reliable detection and identification are crucial. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.

Method Best For Key Specifications
LC-ESI-QTOF-MS [6] [2] Identification of unknown hydrogenated forms. Provides high-resolution accurate mass. Ionization: Electrospray Ionization (ESI) in positive mode; Ion detected: [M+Na]⁺ or [M+H]⁺; Mass accuracy: Confirms molecular formula [6] [2].
LC-ESI-MS/MS [7] [8] Sensitive and specific quantification in complex matrices (e.g., food, biological samples). Uses Multiple Reaction Monitoring (MRM) for high selectivity against background interference [7] [8].
HPLC with Fluorescence Detection [9] [8] Quantification when MS is unavailable. Requires post-column reduction. Excitation: ~240 nm; Emission: ~430 nm. Offers high sensitivity but requires dedicated hardware [8].
NMR Spectroscopy [1] [4] Definitive structural elucidation, including double bond geometry. Requires a pure, isolated sample of the isomer. Used to confirm the position of saturation and distinguish cis/trans configurations [1] [4].

Troubleshooting Common Experimental Issues

Problem: Low yield of menaquinones after extraction.

  • Solution: Ensure efficient cell wall disruption. For Gram-positive bacteria, the LCM method is highly recommended over simple solvent extraction [2]. Confirm that extraction is performed in amber vials to prevent photodegradation.

Problem: Poor chromatographic separation of isomers.

  • Solution: Optimize the silver ion concentration in the mobile phase. Even small changes (e.g., from 0.05% to 0.1% AgNO₃) can significantly alter selectivity [4]. Using a C30 column can also provide superior shape selectivity for isomers compared to a standard C18 column [8].

Problem: Inconsistent results or peak tailing in HPLC.

  • Solution: The purity of the MK-6 standard/sample is critical. Commercially available materials, especially from synthetic sources, can contain a mixture of geometric isomers that co-elute and distort peaks [10]. Source your analytical standards from reputable suppliers that specify high all-trans content.

References

improving menaquinone-6 recovery from bacterial cells

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Menaquinone Recovery

The table below outlines common issues and evidence-based solutions to enhance your menaquinone yield.

Problem Possible Cause Recommended Solution Key Findings from Literature
Low overall MK yield Inefficient cell wall disruption; use of dry biomass. Use wet cell biomass and incorporate a lysozyme pre-treatment (the LCM method) [1]. The LCM method showed 1.2 to 355-fold higher MK concentrations across various Actinomycetes compared to traditional freeze-dry methods [1].
Low recovery of long-chain MKs (e.g., MK-7, MK-8) Suboptimal solvent system for long-chain, membrane-embedded MKs. Use ethanol as a "green" extraction solvent with external heating [2]. A single-step ethanol extraction at 75°C for 37 minutes effectively recovered MK-7 and MK-8 from Lactococcus lactis wet biomass [2].
Low recovery of long-chain MKs (e.g., MK-7, MK-8) Inefficient heat transfer during solvent extraction. Employ Microwave-Assisted Extraction (MAE) with ethanol [2]. MAE at 125°C for 5 minutes increased yields of MK-7 and MK-8 by 1.15 and 1.2-fold, respectively, compared to conventional heated ethanol extraction [2].
Method is too slow Time-consuming freeze-drying step. Skip freeze-drying. Adopt a direct extraction protocol on wet cell pellets [1] [2]. The LCM method takes about 3 hours to get a crude extract, while a traditional method requiring freeze-drying can take "hours or even an overnight period" plus an additional overnight extraction [1].

Experimental Protocol: Lysozyme-Chloroform-Methanol (LCM) Method

This protocol, adapted from a 2021 study, is highly effective for robust bacterial cells like Actinomycetes [1].

  • Cell Harvesting: Centrifuge your bacterial culture (e.g., 100 ml) to obtain a wet cell pellet. Do not freeze-dry.
  • Lysozyme Treatment: Resuspend the wet pellet in a suitable buffer (e.g., Tris-EDTA). Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes to disrupt the cell wall.
  • Solvent Extraction: Add a mixture of chloroform and methanol (e.g., 1:2 v/v) to the lysate. Vortex vigorously and incubate in a 40°C water bath for 45 minutes to extract the lipophilic menaquinones [3].
  • Separation: Centrifuge the mixture to separate the organic phase (which contains the MKs) from the cell debris.
  • Concentration: Carefully collect the organic solvent layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
  • Analysis: Redissolve the extract in a suitable solvent like methanol for analysis via UPLC or HPLC [1].

Experimental Protocol: Heated Ethanol Extraction for Long-Chain MKs

This method is excellent for efficiently recovering long-chain menaquinones like MK-7 and MK-8.

  • Biomass Preparation: Use a wet cell pellet from your bacterial culture.
  • Solvent Addition: Resuspend the wet biomass in absolute ethanol at a recommended ratio of 0.199 g mL⁻¹ (wet weight to solvent volume) [2].
  • Heated Extraction: Incubate the suspension at 75°C for 37 minutes with constant agitation [2].
  • Separation: Centrifuge the mixture to pellet the cell debris.
  • Collection: Collect the ethanol supernatant, which contains the extracted menaquinones.

For further enhancement, you can adapt this protocol for Microwave-Assisted Extraction (MAE) by heating the ethanol-biomass mixture in a microwave reactor at 125°C for 5 minutes [2].

The following diagram illustrates the core decision-making workflow for selecting and optimizing an extraction method.

Start Start: Goal to Improve MK Recovery Step1 Assess Bacterial Cell Type Start->Step1 Step2 Choose Primary Strategy Step1->Step2 Step3A Gram-positive & Robust Cells (e.g., Actinomycetes) Step2->Step3A Step3B Efficient Recovery of Long-chain MKs (MK-7, MK-8) Step2->Step3B Step4A Apply Lysozyme Pretreatment (LCM Method) Step3A->Step4A Step4B Apply Heated Ethanol Extraction Step3B->Step4B Step5A Extract with Chloroform:Methanol Step4A->Step5A Step5B Optimize with Microwave-Assisted Extraction (MAE) Step4B->Step5B ResultA High Yield of Various MKs Step5A->ResultA ResultB High Yield of Long-chain MKs Step5B->ResultB

Frequently Asked Questions (FAQs)

Q1: Why should I use wet cells instead of freeze-dried powder? Using wet cells avoids the time-consuming freeze-drying process and, more importantly, prevents the potential for low MK recovery that can occur with some bacterial species during drying. Studies show direct extraction from wet biomass consistently results in higher menaquinone concentrations [1] [2].

Q2: What is the most critical parameter to optimize in solvent extraction? Temperature is a major factor. Research indicates that elevating the temperature significantly improves yield. For ethanol extraction, optimal recovery of long-chain MKs was achieved at 75°C, and further enhanced with microwave heating at 125°C [2]. Always consider the solvent's boiling point and safety.

Q3: My research involves different MK analogues. Will these methods work? Yes. The described methods are effective for a range of menaquinones. The LCM method was validated for identifying six different analogues (MK-1, MK-3, MK-5, etc.) [3], while the ethanol/MAE method was specifically optimized for long-chain forms like MK-7 and MK-8 [2]. The core principle of efficient cell disruption and solubilization applies broadly.

References

menaquinone-6 analysis low concentration samples

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to some common technical questions you might encounter.

  • Q1: Why is analyzing low concentrations of MK-6 so challenging? Analyzing MK-6 at low concentrations presents several difficulties due to its lipophilic (fat-soluble) nature, its very low circulating concentration in biological matrices, and significant interference from endogenous lipids and other compounds. Furthermore, vitamin K demonstrates the largest intra- and inter-individual variation in diet and fasting plasma levels among all fat-soluble vitamins, making consistent quantification difficult [1].

  • Q2: My analyte recovery is low. How can I improve sample extraction? Low recovery is often an extraction issue. The core challenge is efficiently isolating the non-polar MK-6 from complex biological matrices while removing interfering components.

    • Solution: Implement a robust sample pre-treatment protocol. The most common and effective techniques used in the literature are summarized in the table below [1].
Method Principle Common Solvents Advantages Limitations
Liquid-Liquid Extraction (LLE) Partitioning based on solubility Hexane, cyclohexane, chloroform Good selectivity and specificity for lipophilic analytes [1] Time-consuming, uses large volumes of toxic solvents [1]
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent Varies by sorbent chemistry (often C18) Fast, effective clean-up, concentrates analytes, reduces matrix effects [1] Requires optimization of sorbent and solvent conditions [1]
Protein Precipitation (PP) Denaturing and removing proteins Methanol, acetonitrile Rapid and inexpensive Insufficient by itself; must be combined with LLE or SPE for adequate purity [1]
  • Q3: How do I handle the lack of a true "blank" matrix for my calibration curve? Since vitamin K is endogenous, a true blank matrix (e.g., vitamin K-free plasma) is not available. Researchers commonly use these strategies to overcome this problem:
    • Surrogate Matrices: Use an artificial matrix or a stripped matrix (e.g., charcoal-stripped plasma) to prepare calibration standards [1].
    • Standard Addition: Add known amounts of the analyte directly to the actual study sample. This accounts for the matrix effect but is more labor-intensive [1].
    • Background Subtraction: Use the same native matrix for calibration and subtract the endogenous baseline response [1].

Methods for Menaquinone-6 Quantification

The table below summarizes the primary chromatographic methods used for the quantification of vitamin K vitamers, including MK-6, highlighting their key features and validation parameters.

Method Principle Key Instrumentation Sensitivity & Specificity Sample Volume & Throughput Applicable Sample Types
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separation by LC followed by detection via mass-to-charge ratio [1] Reverse-phase C18 column, mass spectrometer [1] High sensitivity and specificity; considered the gold standard for trace analysis [1] Can work with limited sample volumes; high throughput [1] Plasma, serum, feces, bacterial cultures [1] [2]
HPLC-FD (High-Performance Liquid Chromatography with Fluorescence Detection) Separation by LC; detection after post-column reduction to hydroquinone form [1] Reverse-phase C18 column, fluorescence detector [1] High sensitivity but requires extensive sample pre-purification to avoid interference [1] Requires complex sample preparation; moderate throughput [1] Pharmaceutical products, dietary supplements [3]
TLC-Densitometry Separation on a plate; quantification by measuring spot intensity [3] TLC plates, densitometer [3] Lower sensitivity compared to LC-MS; suitable for higher concentration samples [3] Simple, fast, and cost-effective [3] Pharmaceutical products, dietary supplements (validated for MK-4, MK-7, MK-9) [3]
Voltammetry Measurement of current from electrochemical reduction Controlled Growth Mercury Drop Electrode (CGMDE) [4] High sensitivity; capable of direct measurement in culture supernatants [4] Very fast analysis; minimal sample prep; low cost [4] Bacterial culture supernatants (proof-of-concept for MK-7) [4]

Detailed Experimental Protocol: LC-MS/MS Analysis of MK-6

This protocol is adapted from methodologies reviewed for the analysis of vitamin K in biological matrices [1].

Sample Preparation and Extraction
  • Protein Precipitation and LLE: Start by precipitating proteins in your sample (e.g., 500 µL of plasma) with ethanol or acetonitrile. Vortex and centrifuge. Extract the supernatant multiple times with a non-polar solvent like hexane. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen [1].
  • SPE Clean-up: Reconstitute the dried extract in a small volume of ethanol and load it onto a pre-conditioned C18 SPE cartridge. Wash with water or a water-methanol mixture to remove polar impurities. Elute MK-6 with a non-polar solvent like a hexane-chloroform mixture. Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS injection [1].
Instrumental Analysis (LC-MS/MS)
  • Chromatography:
    • Column: Reverse-phase C18 column (e.g., 100-150 mm x 2.1-4.6 mm, 3-5 µm particle size).
    • Mobile Phase: Gradient elution using methanol and water, often with additives like ammonium acetate or formic acid to enhance ionization.
    • Flow Rate: 0.2-1.0 mL/min.
    • Column Temperature: 30-40°C [1].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). For MK-6, this typically involves monitoring the transition from the parent ion [M+H]+ or [M+NH4]+ to a specific fragment ion. Using a stable isotope-labeled internal standard (e.g., d5-MK-6) is highly recommended for optimal accuracy and precision [1].
Quantification and Validation
  • Calibration: Use a surrogate matrix to prepare a calibration curve with a range covering expected concentrations in your samples.
  • Validation: Perform full method validation according to regulatory guidelines (e.g., ICH) to establish specificity, linearity, accuracy, precision, recovery, and lower limit of quantification (LLOQ) [1] [3].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of MK-6, from sample to result.

Sample (e.g., Plasma) Sample (e.g., Plasma) Protein Precipitation Protein Precipitation Sample (e.g., Plasma)->Protein Precipitation Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Protein Precipitation->Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data & Quantification Data & Quantification LC-MS/MS Analysis->Data & Quantification Internal Standard\n(added at start) Internal Standard (added at start) Internal Standard\n(added at start)->Protein Precipitation  For accurate  quantification Calibration Standards\n(in Surrogate Matrix) Calibration Standards (in Surrogate Matrix) Calibration Standards\n(in Surrogate Matrix)->LC-MS/MS Analysis

References

menaquinone-6 concentration different cheese types

Author: Smolecule Technical Support Team. Date: February 2026

Menaquinone Content in Selected Cheeses

The table below compiles experimental data on the concentration of various menaquinones (MK-4 to MK-9) in different cheeses. Values are presented in nanograms per gram (ng/g) of cheese [1].

Cheese Type Ripening Time Fat Content (%) MK-4 (ng/g) MK-6 (ng/g) MK-7 (ng/g) MK-8 (ng/g) MK-9 (ng/g) Total Vitamin K2 (ng/g)
Gouda 4 weeks 50 145 4.8 14.8 72.0 232 473
Gouda 13 weeks 50 148 4.3 15.9 87.6 396 656
Gouda 26 weeks 50 208 4.8 16.2 92.8 403 729
Milner (Demi-fat) 4 weeks 30 77.6 3.0 9.6 58.0 284 436
Edam Information not specified 40 Data not provided Data not provided Data not provided Data not provided Data not provided 647
Maasdam 5 weeks 45 Data not provided Data not provided Data not provided Data not provided Data not provided 490
Curd Cheese Information not specified Varies Data not provided Data not provided Data not provided Data not provided Data not provided 94 - 140

Key observations from the data: [1] [2] [3]

  • MK-6 is a minor vitamer: In the cheeses tested, the concentration of MK-6 is consistently low (around 3-5 ng/g) compared to MK-8, MK-9, and even MK-4.
  • Impact of ripening: Longer ripening time generally increases the total menaquinone content, primarily driven by MK-8 and MK-9. The data for Gouda shows no significant increase in MK-6 with extended ripening.
  • Impact of fat content: Lower-fat cheeses (e.g., Milner) show a lower total menaquinone content compared to full-fat cheeses (e.g., Gouda), though the relative amount of MK-6 remains small.
  • General variability: The menaquinone profile is highly dependent on the cheese type, bacterial starter cultures, and geographic origin, making broad comparisons difficult.

Experimental Protocols for Quantification

The data in the table above was generated using high-performance liquid chromatography (HPLC). Below is a detailed workflow of the methodology cited in the research.

Start Cheese Sample Step1 Lipase Digestion (37°C) Start->Step1 Step2 Lipid Extraction (Chloroform-Methanol) Step1->Step2 Step3 Evaporation to Dryness (Nitrogen Stream) Step2->Step3 Step4 Solid Phase Extraction (Silica Column Clean-up) Step3->Step4 Step5 Analysis (Reversed-Phase HPLC with Fluorometric Detection) Step4->Step5 Result Quantification of Phylloquinone and Menaquinones Step5->Result

Methodology Details: [1]

  • Sample Preparation: Cheese samples were stored cold and processed within a set time frame. Internal standard (vitamin K1(25)) was added at the beginning for quantification.
  • Lipase Digestion (if required): For high-fat cheese matrices, a lipase digestion step at 37°C was used prior to extraction to break down fats.
  • Lipid Extraction: Samples were extracted with a chloroform-methanol (1:1, v/v) mixture.
  • Sample Clean-up: The extract was evaporated under nitrogen, dissolved in hexane, and purified using silica solid-phase extraction (SPE) columns to remove interfering substances.
  • Analysis & Quantification: The purified sample was reconstituted in isopropanol and analyzed by Reversed-Phase HPLC using a C-18 column. Detection was performed fluorometrically after post-column reduction on a zinc column. Phylloquinone and all menaquinones (MK-4 to MK-10) were recorded in the same run, with a detection limit of 10 pg per injection for each vitamer.

A more recent study uses a similar workflow but employs LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) for higher sensitivity and specificity, using deuterium-labeled internal standards for each vitamer (e.g., d7-MK-4, d7-MK-7, d7-MK-9) [2] [4].

Interpretation and Research Considerations

For your guide, it is important to contextualize these findings for a professional audience:

  • Bioaccessibility: Note that the menaquinones in cheese have high bioaccessibility, assessed via in vitro digestion models to be between 6.4% and 80%, which is generally higher than that of phylloquinone from vegetables [2].
  • Comparative Sources: While MK-6 is present in cheese, other foods can be more concentrated sources. For instance, the fermented soybean dish natto is exceptionally high in MK-7, and certain fermented whey preparations can be rich in MK-7, MK-8, and MK-9 [3] [5]. MK-6 itself has also been identified as an antimicrobial agent found in bacteria like Wolinella succinogenes [6].
  • Data Limitations: The available data is not exhaustive. Concentrations can vary substantially based on production methods, starter cultures, and animal diet. The values provided are specific to the batches analyzed in the cited studies.

References

validating menaquinone-6 presence Collins method LCM method

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the core differences between the two methods based on experimental findings.

Feature Collins Method LCM (Lysozyme-Chloroform-Methanol) Method
Cell Biomass Required Freeze-dried cells [1] [2] Wet or freeze-dried cells [1] [2]
Key Steps Overnight extraction [1] [2] Lysozyme pre-treatment, then extraction [1] [2]
Total Time ~2 days (incl. freeze-drying) [1] [2] ~1 day [1] [2]
Reported MK-6 Concentration (mg/g DCW) 0.001 - 0.591 [2] 0.063 - 0.921 [2]
Relative Fold-Change in MK Concentration (Baseline) 1.2 to 355 times higher than Collins method [1] [2]
Sensitivity for Trace MKs Lower; some MKs undetectable in Microbacterium strains [1] [2] Higher; detected additional MKs (MK-11, MK-14) in some strains [1]
Key Advantage Established, widely-used protocol [1] [2] Speed, higher yield, and higher sensitivity [1] [2]

Experimental Protocols for Validation

For researchers aiming to replicate or validate these methods, here are the detailed experimental workflows.

Detailed LCM Method Protocol [1] [2]
  • Cell Lysis: Use wet cell biomass. Treat the cell pellet with a lysozyme solution (typical final concentration of 1 mg/mL) and incubate at 37°C for 30 to 60 minutes to disrupt the cell wall.
  • Solvent Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the lysed cells. The exact volume depends on the biomass but is typically around 10-20 mL per gram of wet cells.
  • Separation: Vortex or shake the mixture vigorously, then centrifuge to separate the organic phase (lower layer, containing the menaquinones) from the aqueous and cellular debris.
  • Evaporation: Collect the organic phase and evaporate it to dryness under a stream of nitrogen or using a rotary evaporator.
  • Redissolution: Redissolve the dried extract in a small volume of n-hexane for further analysis.
  • Purification (Optional): Purity the crude extract using Thin Layer Chromatography (TLC) on silica gel plates. Menaquinone bands can be visualized under UV light (at 254 nm), scraped off, and eluted with hexane.
Detailed Collins Method Protocol [1] [2]
  • Biomass Preparation: Start with freeze-dried cell biomass.
  • Solvent Extraction: Add a mixture of methanol and petroleum ether (1:2, v/v) to the freeze-dried powder. The extraction is typically performed overnight.
  • Separation: After extraction, the mixture is centrifuged or left to partition. The upper petroleum ether layer, which contains the menaquinones, is collected.
  • Evaporation: The petroleum ether phase is evaporated to dryness.
  • Redissolution: The extract is redissolved in hexane for analysis.

Identification and Analysis Techniques

The identification and quantification of menaquinones like MK-6, after extraction by either method, rely on chromatographic techniques:

  • Chromatography: Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are effectively used. The study established retention times for MK-6 at 2.16 minutes on UPLC and 8.68 minutes on HPLC [1] [2].
  • Detection: A UV detector is standard, as menaquinones exhibit characteristic absorption peaks at around 247-248 nm and 269-270 nm [1] [2].
  • Confirmation: For definitive validation, Mass Spectrometry (MS) is used. Menaquinones typically show a dominant ion fragment of [M + Na]⁺, which confirms the molecular mass [1] [2].

Workflow Comparison

This diagram illustrates the procedural differences between the two methods, highlighting the key reason for the LCM method's efficiency:

cluster_lcm LCM Method Workflow cluster_collins Collins Method Workflow Start Start: Cell Pellet L1 Lysozyme Treatment (37°C, 30-60 min) Start->L1 C1 Freeze-Drying (Overnight) Start->C1 L2 Chloroform-Methanol Extraction (2:1 v/v) L1->L2 L3 Centrifugation & Phase Separation L2->L3 L4 Evaporate Organic Phase L3->L4 L5 Analyze Crude Extract (~1 day total) L4->L5 C2 Methanol-Petroleum Ether Extraction (1:2 v/v, Overnight) C1->C2 C3 Phase Separation C2->C3 C4 Evaporate Petroleum Ether Phase C3->C4 C5 Analyze Crude Extract (~2 days total) C4->C5

Key Takeaways for Researchers

  • For Maximum Yield and Sensitivity: The LCM method is objectively superior, providing significantly higher concentrations of menaquinones and the ability to detect trace compounds that the Collins method may miss [1] [2].
  • For Speed and Efficiency: The LCM method eliminates the lengthy freeze-drying step, cutting the total protocol time from approximately two days down to one [1] [2].
  • Consider "Green Solvents": Recent research also indicates that ethanol, especially with microwave-assisted extraction, can be a highly efficient and environmentally friendly alternative for recovering long-chain menaquinones from wet biomass [3].

References

menaquinone-6 comparison MK-4 MK-7 biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Properties and Bioavailability

The biological behavior of different menaquinones is largely determined by the length of their isoprenoid side chain.

Table 1: Structural and Pharmacokinetic Properties

Property MK-4 MK-7 MK-6
Side Chain Length 4 isoprene units [1] 7 isoprene units [1] 6 isoprene units (inferred)
Primary Sources Animal products (eggs, meat, liver) [2] Fermented foods (e.g., natto) [2] [3] Fermented foods, certain cheeses [1]
Serum Half-Life ~2 hours [4] ~72 hours [2] [1] Information missing
Bioavailability at Nutritional Doses Very low; not detected in serum after a single 420 μg dose [2] High; well-absorbed and detected in serum after a single 420 μg dose [2] Information missing
Tissue Distribution Found in various tissues (brain, pancreas, bone) [3] [4] Efficiently transported to extrahepatic tissues [5] Information missing

> Note on MK-6 Data: While one source lists MK-6 as one of several menaquinones produced by bacteria [6], specific quantitative data on its absorption, half-life, and tissue distribution in humans was not available in the search results. Its properties are expected to be intermediate between the shorter-chain MK-4 and the longer-chain MK-7.

Biological Activity and Mechanisms

Vitamin K2 functions primarily as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which activates various vitamin K-dependent proteins (VKDPs). Different menaquinones also exhibit unique biological activities.

Table 2: Key Biological Activities and Supporting Evidence

Biological Activity MK-4 MK-7 MK-6
Osteocalcin (OC) Carboxylation Effective at high doses (≥1500 μg/day) [2]. Effective at nutritional doses (45-90 μg/day) [2]. Information missing
Matrix Gla Protein (MGP) Activation Supported by its role in inhibiting vascular calcification [5]. Highly effective due to sustained serum levels; directly linked to vascular health [5] [7]. Information missing
Bone Mineral Density (BMD) 45 mg/day dose shown to increase BMD in clinical trials [4]. Mixed clinical results; some studies show no significant effect on BMD [4]. Information missing
Gene Regulation & Cell Signaling Converted from other K vitamers and thought to have specific, non-carboxylation functions [2]. Inhibits NF-κB signaling, reducing osteoclastogenesis [7]. Modulates Ras/MAPK in hepatoma cells [3]. Information missing
Antioxidant & Neuroprotective Effects The predominant form in the brain, suggesting a specific role [4]. Shown to protect neural cells against Aβ-toxicity and mitigate mitochondrial dysfunction [3]. Information missing

Experimental Data and Protocols

For researchers looking to replicate or design studies, here are methodologies from key publications.

1. Bioavailability Study in Humans [2]

  • Protocol: A single-dose (420 μg) and a 7-day consecutive dose (60 μg/day) study were conducted in healthy female volunteers. Blood was drawn at multiple time points post-administration.
  • Analysis: Serum MK-4 and MK-7 levels were determined using HPLC with fluorescence detection after post-column zinc reduction and hexane extraction. The detection limit was 16 pg/mL for MK-4 and 40 pg/mL for MK-7.
  • Key Finding: MK-7 was readily detected in serum with a peak at 6 hours and was still present after 48 hours. MK-4 was not detectable in serum at any time point after a single nutritional dose.

2. Assessment of Bone Health Effects

  • Clinical Trial (MK-4): A randomized, double-blind trial administered 45 mg/day of MK-4 to postmenopausal women for 12 months. Bone mineral density (BMD) was measured at the lumbar spine and hip using DXA scans [4].
  • Clinical Trial (MK-7): A randomized, double-blind, placebo-controlled trial gave postmenopausal women 360 μg/day of MK-7 for one year. BMD was measured at the hip and spine, with results showing no significant difference in bone loss rates compared to placebo [4].

3. In Vitro Mechanisms of Action

  • NF-κB Inhibition Assay: Osteoclast precursor cells were treated with cytokines to induce NF-κB activation. The cells were co-treated with MK-7 (or other vitamers). MK-7, and to a lesser extent MK-4, demonstrated significant inhibition of NF-κB activation, which suppresses osteoclast differentiation [7].
  • Hepatoma Cell Growth Suppression: Studies on hepatocellular carcinoma (HCC) cell lines (e.g., HuH7) involved treatment with MK-7. Analyses such as Western blotting and PCR were used to show that MK-7 suppresses malignancy by inhibiting the Ras/MAPK signaling pathway and Connexin 43 promoter activity [3].

Signaling Pathways

The diagram below summarizes the key signaling pathways and biological processes mediated by Vitamin K2, as identified in the research.

k2_pathways cluster_primary Primary Carboxylation Pathway MK7 MK7 GGCX GGCX MK7->GGCX  Cofactor NeuroProtection NeuroProtection MK7->NeuroProtection  Modulates PINK1/Parkin GeneRegulation GeneRegulation MK7->GeneRegulation  Inhibits NF-κB MK4 MK4 MK4->GGCX  Cofactor VKDPs VKDPs GGCX->VKDPs  Activates BoneHealth BoneHealth VKDPs->BoneHealth e.g., Osteocalcin VascularHealth VascularHealth VKDPs->VascularHealth e.g., Matrix Gla Protein GeneRegulation->BoneHealth  Reduces Bone Resorption

The provided search results allow for a robust comparison of MK-4 and MK-7, highlighting a clear trade-off: MK-4 has demonstrated efficacy in clinical bone density trials at high doses, while MK-7 offers superior bioavailability and a broader evidence base for cardiovascular and extrahepatic benefits at nutritional doses.

References

menaquinone-6 levels submerged membrane bioreactor vs conventional

Author: Smolecule Technical Support Team. Date: February 2026

Menaquinone Profiles in Wastewater Treatment Systems

The following table summarizes the available data on menaquinones, including MK-6, from various studies on activated sludge systems. Please note that these findings are from different studies and conditions.

System Type Microbial Community Analysis Method Presence & Notes on MK-6 Source / Context
Various Activated Sludge (EBPR and Standard) Respiratory Quinone Profiling A significant proportion of MK-6 to MK-8 was found in most sludge samples tested. [1] Study comparing enhanced biological phosphate removal (EBPR) and standard sludges. [1]
Intermittently Aerated SMBR Respiratory Quinone Profiling MK-6 was listed as one of the dominant menaquinone types found. [2] Study on microbial community structure in an SMBR treating domestic wastewater. [2]
Conventional Activated Sludge (CAS) Respiratory Quinone Profiling The dominant menaquinones were different from those in the SMBR, but specific mention of MK-6 is not made in the abstract. [3] Direct comparative study of an SMBR and a CAS system treating ammonia-bearing wastewater. [3]

Experimental Protocols for Quinone Analysis

The studies referenced typically use the following standard methodology for quinone profiling, which allows for the identification and quantification of menaquinones like MK-6 [1] [4]:

  • Sludge Sampling and Harvesting: Activated sludge samples are collected from the bioreactor. The biomass is harvested by centrifugation and washed with a phosphate buffer, sometimes containing an oxidizing agent like ferricyanide to prevent the reduction of quinones [1].
  • Quinone Extraction: The quinones are extracted from the microbial cells using organic solvents. A common method is the modified Bligh and Dyer method, which uses a chloroform-methanol mixture (e.g., 2:1 v/v) for extraction [1] [4].
  • Purification and Fractionation: The crude extract containing a mixture of lipids is purified. This often involves solid-phase extraction using a silica gel cartridge or Sep-Pak to separate ubiquinones (UQ) from menaquinones (MK) [1].
  • Analysis and Quantification: The purified quinone fractions are analyzed using High-Performance Liquid Chromatography (HPLC). The different quinones are separated based on their chain length and saturation. They are typically detected using an ultraviolet (UV) or mass spectrometry (MS) detector. The identification is made by comparing the retention times and spectra to those of standard compounds [1] [4].

The following diagram illustrates this multi-step workflow:

G Start Activated Sludge Sample Step1 Centrifugation and Washing Start->Step1 Step2 Lipid Extraction (Chloroform-Methanol) Step1->Step2 Step3 Purification & Fractionation (Solid-Phase Extraction) Step2->Step3 Step4 HPLC Analysis (Separation & Quantification) Step3->Step4 Result Quinone Profile Identification (e.g., MK-6, MK-7, UQ-8) Step4->Result

Key Insights and Data Limitations

Based on the available literature, here are the key points and limitations you should consider:

  • MK-6 is a Recognized Biomarker: The presence of MK-6 is consistently reported in microbial community analyses of activated sludge, confirming its role as a biomarker for certain bacterial populations in these environments [2] [1].
  • Community Depends on Influent: One review points out that the bacterial community structure (and thus the quinone profile) in activated sludge is often affected more by the nature of the influent wastewater (e.g., raw sewage vs. synthetic sewage) than by the specific reactor configuration (EBPR vs. standard) [1]. This is a critical confounding factor.
  • Lack of Direct Comparative Data: While one study directly compares SMBR and CAS, its abstract does not provide the specific MK-6 levels for each system, only stating that the dominant menaquinones were different [3]. Therefore, a definitive, quantitative conclusion cannot be drawn from the currently available search results.

References

menaquinone-6 content fermented foods versus animal products

Author: Smolecule Technical Support Team. Date: February 2026

Menaquinone-6 (MK-6) Content in Foods

The table below summarizes the MK-6 content found in various foods, as reported in the search results. Concentrations are given in micrograms per 100 grams (μg/100 g). "Tr" indicates a trace amount, and empty cells indicate that no data was provided in the sources reviewed.

Food Category Specific Food MK-6 Content (μg/100 g) Source(s)
Fermented Dairy Cheese (Hard) 0.6 - 1.0 [1]
Cheese (Curd) 0.1 - 0.3 [1]
Fermented Milk (Mesophilic) 4.2 [1]
Fermented Milk (Thermophilic) Not Detected [1]
Buttermilk 0 - 0.2 [1]
Whole Milk, Sour 0.2 [1]
Fermented Vegetables Sauerkraut Not Reported [1] [2]
Animal Products Beef Liver Not Detected (in most studies) [2]
Chicken (Meat & Liver) Not Detected [2]
Goose Liver (Foie Gras) Not Reported [2]

Key Experimental Protocols for Vitamin K Analysis

The quantitative data presented relies on sophisticated analytical techniques. Here is a detailed methodology commonly used in recent studies for accurate quantification of vitamin K vitamers, including MK-6.

1. Primary Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the gold-standard method for sensitive and specific quantification of different vitamin K forms in complex food matrices [3].

  • Sample Preparation: This is a critical step to isolate the analytes from fats and other interfering components.
    • Extraction: Food samples are homogenized and repeatedly extracted with organic solvents, such as hexane or a mixture of hexane and isopropanol, to liberate the fat-soluble vitamins.
    • Purification: The extract may be purified using solid-phase extraction (SPE) cartridges to remove triglycerides and other impurities, improving the sensitivity of the analysis.
  • Internal Standardization: To ensure accuracy and correct for losses during preparation, stable isotope-labeled internal standards (e.g., deuterated forms like d7-MK-6) are added to the sample at the very beginning of the extraction process [3]. The use of such standards is considered cost-effective for achieving high trueness in results.
  • Chromatographic Separation (LC): The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate the different vitamin K vitamers (PK, MK-4, MK-5, MK-6, etc.) based on their hydrophobicity.
  • Detection and Quantification (ESI-MS/MS):
    • The separated compounds are ionized using an Electrospray Ionization (ESI) source.
    • The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This first selects the specific parent ion for MK-6, fragments it, and then monitors for a specific product ion unique to MK-6. This two-stage mass selection provides high specificity, minimizing background noise.
    • The concentration of MK-6 in the sample is calculated by comparing the ratio of its peak area to the peak area of the internal standard (d7-MK-6) against a calibrated standard curve.

The following diagram illustrates this multi-step analytical workflow.

Sample Homogenized Food Sample Extraction Lipid Extraction (Hexane/IPA) Sample->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification LC_Sep Liquid Chromatography (Reverse-Phase C18 Column) Purification->LC_Sep MS_Det Mass Spectrometry (ESI-MS/MS in MRM Mode) LC_Sep->MS_Det Quant Quantification (via Internal Standard & Calibration Curve) MS_Det->Quant

Research Implications and Data Gaps

For researchers and drug development professionals, understanding the context of this data is crucial:

  • Predominance in Fermented Dairy: The available data strongly suggests that fermented dairy products, particularly certain cheeses, are the most significant dietary source of MK-6 [1]. The type of bacterial starter cultures used in fermentation (e.g., mesophilic vs. thermophilic) directly influences the final MK content [4] [1].
  • Major Data Gap in Animal Products: Most studies analyzed for animal products like beef liver, chicken, and foie gras focused on MK-4 or longer-chain menaquinones like MK-11 to MK-13. MK-6 was either not detected or not reported, indicating it is not a major vitamer in these tissues [2].
  • Limitations of Food Databases: A recurring challenge noted in the literature is the lack of comprehensive and detailed vitamin K2 data in national food composition databases [4] [1]. This limits the ability to perform large-scale dietary association studies with high precision for individual menaquinones like MK-6.

References

×

XLogP3

12.6

Hydrogen Bond Acceptor Count

2

Exact Mass

580.42803102 Da

Monoisotopic Mass

580.42803102 Da

Heavy Atom Count

43

UNII

71ANL51TLA

Other CAS

84-81-1

Wikipedia

Menaquinone 6

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin K [PR0203]

Dates

Last modified: 08-15-2023

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